Product packaging for Leachianone A(Cat. No.:CAS No. 97938-31-3)

Leachianone A

Cat. No.: B562392
CAS No.: 97938-31-3
M. Wt: 438.5 g/mol
InChI Key: YLTPWCZXKJSORQ-GYCJOSAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Leachianone A is a prenylated flavonoid, a class of compounds known for enhanced bioactivity due to increased lipophilicity. This compound is isolated from medicinal herbs such as Sophora flavescens and is provided strictly for Research Use Only (RUO). RUO products are intended for laboratory research applications and are not manufactured as diagnostic tools or for therapeutic use in humans . Research indicates that this compound exhibits potent biological activities, making it a compelling candidate for pharmacological investigation. A key area of interest is its anti-cancer potential. Studies on human hepatoma (HepG2) cells have demonstrated that this compound can inhibit cell proliferation and induce apoptosis (programmed cell death) in a time- and dose-dependent manner. The proposed mechanism involves the mitochondrial pathway, characterized by an increase in mitochondrial membrane permeability and the activation of key caspase enzymes . Furthermore, related prenylated flavonoids from the same botanical family have shown significant antiviral activity against pathogens like Herpes Simplex Virus type 1 (HSV-1), suggesting a potential research avenue for this compound in virology . The structural features of this compound, including its lavandulyl side chain, are associated with interactions on various cellular signaling pathways, which may underpin its observed research applications . This product is sourced and identified using advanced analytical techniques, including high-resolution mass spectrometry. It is essential to note that this product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures . Researchers are responsible for ensuring compliance with their institution's guidelines regarding the use of RUO products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O6 B562392 Leachianone A CAS No. 97938-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-20(28)12-21(29)25-22(30)13-24(32-26(19)25)18-9-8-17(27)11-23(18)31-5/h6,8-9,11-12,16,24,27-29H,3,7,10,13H2,1-2,4-5H3/t16-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTPWCZXKJSORQ-GYCJOSAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)OC)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317729
Record name Leachianone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97938-31-3
Record name Leachianone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97938-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leachianone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Isolation of Leachianone A from Radix Sophorae Tonkinensis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of Leachianone A, a prenylated flavanone found in the roots of Sophora tonkinensis (Radix Sophorae Tonkinensis) and related species such as Sophora flavescens. This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly its antineoplastic properties. This document details the extraction, purification, and analytical characterization of this compound, presenting quantitative data and experimental protocols to support further research and development.

Introduction to this compound

This compound is a trihydroxyflavanone distinguished by a lavandulyl group at the 8-position of the flavanone skeleton.[1] It has been identified as a bioactive constituent of Radix Sophorae, a traditional Chinese medicine utilized for its anti-inflammatory and anti-tumor effects.[2][3] Research has demonstrated that this compound exhibits potent cytotoxic activity against human cancer cell lines, such as the hepatoma cell line HepG2, by inducing apoptosis through both intrinsic and extrinsic pathways.[2][4] This makes this compound a promising lead compound for the development of novel anticancer therapies.

Physicochemical and Spectroscopic Data

The structural identity of this compound is confirmed through various analytical techniques. A summary of its key properties is provided in the table below.

PropertyData
Molecular Formula C₂₆H₃₀O₆
Molecular Weight 438.5 g/mol
Appearance Typically a white or pale yellow powder
UV λmax Varies with solvent, characteristic of flavanones
Mass Spectrometry ESI-MS m/z consistent with the molecular formula
¹H and ¹³C NMR Data Specific chemical shifts and coupling constants confirm the structure.

Experimental Protocols for Isolation

The isolation of this compound from Radix Sophorae is a multi-step process involving extraction and several stages of chromatographic purification. The following protocols are a composite of established methods for the isolation of flavonoids from Sophora species.

Extraction

An efficient extraction method is crucial for obtaining a high yield of the target compound from the plant material. Ultrasonic-assisted extraction (UAE) has been shown to be effective for extracting this compound and related flavonoids.[1][5]

Protocol: Ultrasonic-Assisted Extraction

  • Preparation of Plant Material: Grind dried roots of Sophora tonkinensis to a fine powder (approximately 40-60 mesh).

  • Solvent Selection: Use 100% ethanol as the extraction solvent.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:10 (w/v) (e.g., 100 g of powdered root material in 1 L of ethanol).

    • Ultrasonic Frequency: 72 kHz.[1][5]

    • Extraction Time: 30 minutes.[1][5]

    • Temperature: Maintain the extraction temperature below 40°C to prevent thermal degradation of the compound.

  • Procedure: a. Combine the powdered root material and ethanol in a suitable vessel. b. Place the vessel in an ultrasonic bath and sonicate for 30 minutes at 72 kHz. c. After extraction, filter the mixture through Whatman No. 1 filter paper. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

A study utilizing this method on Sophora flavescens reported a total crude extract yield of 6.025 g from an unspecified amount of starting material.[1][5]

Purification

The crude extract contains a complex mixture of compounds, including other flavonoids, alkaloids, and saponins.[6] A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

Step 1: Macroporous Resin Column Chromatography (Initial Cleanup)

This step is effective for the initial enrichment of total flavonoids from the crude extract.[6]

  • Resin Selection: AB-8 macroporous resin is a suitable choice.[6]

  • Column Preparation: Pack a glass column with pre-treated AB-8 resin and equilibrate with deionized water.

  • Sample Loading: Dissolve the crude ethanol extract in an appropriate solvent and adjust the pH to approximately 4.0. Load the solution onto the column.

  • Washing: Wash the column with several bed volumes of deionized water to remove highly polar impurities.

  • Elution: Elute the flavonoid-enriched fraction with an appropriate concentration of ethanol (e.g., 70-80% ethanol in water).

  • Concentration: Collect the flavonoid-rich eluate and concentrate it under reduced pressure.

This initial step can increase the total flavonoid content by approximately 4.76-fold.[6]

Step 2: Silica Gel Column Chromatography

This step separates compounds based on polarity.

  • Stationary Phase: Silica gel (200-300 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure: a. Dissolve the enriched flavonoid fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. b. After drying, load the adsorbed sample onto the top of the prepared silica gel column. c. Elute the column with a stepwise gradient of increasing ethyl acetate in n-hexane (e.g., starting from 100:0 and gradually increasing to 0:100). d. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound. e. Combine the this compound-containing fractions and concentrate.

Step 3: Sephadex LH-20 Column Chromatography (Final Polishing)

Sephadex LH-20 is used for size exclusion and partition chromatography to remove remaining impurities.[7][8]

  • Stationary Phase: Sephadex LH-20.

  • Mobile Phase: Methanol or a mixture of chloroform and methanol.

  • Procedure: a. Swell the Sephadex LH-20 in the mobile phase and pack the column. b. Dissolve the partially purified this compound fraction in a small volume of the mobile phase. c. Load the sample onto the column and elute with the mobile phase. d. Collect fractions and monitor by TLC or HPLC. e. Combine the pure fractions of this compound and evaporate the solvent to yield the final product.

Step 4 (Optional): Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining very high purity this compound, a final purification step using preparative HPLC may be employed.[7][9]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, e.g., 0.1% acetic acid) is effective. An example gradient could be a linear change from 20% acetonitrile to 65% acetonitrile over 60 minutes.[1][5]

  • Detection: UV detection at a wavelength appropriate for flavanones (e.g., 280-320 nm).

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Post-Processing: Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the isolation of flavonoids from Radix Sophorae. It is important to note that specific yield data for pure this compound is not well-documented in the available literature.

ParameterValueReference
Crude Extract Yield (Ultrasonic-Assisted) 6.025 g (for a combined extract of kurarinone and this compound)[1][5]
Total Flavonoid Content (Before Resin) 12.14%[6]
Total Flavonoid Content (After Resin) 57.82%[6]
Recovery Yield (Resin Purification) 84.93%[6]
IC₅₀ of this compound (HepG2 cells) 3.4 µg/mL[2][4]

Visualizations of Workflows and Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the multi-step process for isolating this compound from Radix Sophorae.

G Start Dried Radix Sophorae Powder Extraction Ultrasonic-Assisted Extraction (100% Ethanol, 72 kHz, 30 min) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Ethanol Extract Filtration->Crude_Extract Resin_Chroma Macroporous Resin Chromatography (AB-8 Resin) Crude_Extract->Resin_Chroma Flavonoid_Fraction Enriched Flavonoid Fraction Resin_Chroma->Flavonoid_Fraction Silica_Chroma Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Flavonoid_Fraction->Silica_Chroma Partial_Purified Partially Purified this compound Silica_Chroma->Partial_Purified Sephadex_Chroma Sephadex LH-20 Chromatography (Methanol) Partial_Purified->Sephadex_Chroma Prep_HPLC Preparative HPLC (Optional) (C18, ACN:H2O gradient) Sephadex_Chroma->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Figure 1: Isolation workflow for this compound.
Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[2][4] The diagram below conceptualizes this mechanism.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LeachianoneA_ext This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) LeachianoneA_ext->DeathReceptor Sensitizes Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 LeachianoneA_int This compound Bax Bax ↑ LeachianoneA_int->Bax Bcl2 Bcl-2 ↓ LeachianoneA_int->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: this compound-induced apoptosis pathway.

Conclusion

This guide outlines a robust framework for the isolation and characterization of this compound from Radix Sophorae. The provided protocols, based on established methodologies, offer a clear path for researchers to obtain this promising antineoplastic compound for further study. The elucidation of its apoptotic mechanism underscores its potential in cancer drug development. Future research should focus on optimizing the purification process to improve yields and on conducting more detailed mechanistic studies to fully understand its therapeutic potential.

References

The Discovery and Structural Elucidation of Leachianone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a prenylated flavonoid, has garnered significant interest within the scientific community for its notable biological activities, including antineoplastic and antimalarial properties. First isolated from the roots of Sophora flavescens and Sophora leachiana, its complex structure necessitated a comprehensive analytical approach for full characterization. This technical guide provides an in-depth overview of the discovery, isolation, and complete structural elucidation of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to support further research and development.

Discovery and Natural Source

This compound was first identified as a natural constituent of the dried roots of Sophora flavescens Ait. (Leguminosae), a plant widely used in traditional Chinese medicine.[1] This herb, also known as Radix Sophorae, has a long history of use for various ailments, prompting phytochemical investigations that led to the discovery of this compound and other related flavonoids.[1]

Isolation of this compound

The isolation of this compound from Sophora flavescens involves a multi-step process of extraction and chromatographic separation. The following protocol is a composite of established methods for flavonoid extraction from this source.

Experimental Protocol: Isolation
  • Plant Material Preparation: The dried roots of Sophora flavescens are pulverized into a fine powder to increase the surface area for efficient extraction.

  • Extraction: The powdered root material is subjected to ultrasonic-assisted extraction with an organic solvent such as 100% ethanol.[1] Ultrasonic waves at a frequency of approximately 72 kHz for 30 minutes can be applied to enhance extraction efficiency.[1]

  • Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

  • Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1] A common mobile phase for RP-HPLC separation of flavonoids consists of a gradient of water (often with a small amount of acetic acid) and acetonitrile.[1]

  • Final Product: The purified fractions are concentrated to yield this compound as a pure compound.

Experimental Workflow for Isolation and Purification

G start Dried Roots of Sophora flavescens powder Pulverization start->powder extraction Ultrasonic-Assisted Extraction (100% Ethanol, 72 kHz, 30 min) powder->extraction concentration1 Concentration (Reduced Pressure) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection rphplc Preparative RP-HPLC (Water/Acetonitrile Gradient) fraction_collection->rphplc concentration2 Concentration rphplc->concentration2 end Pure this compound concentration2->end

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation

The chemical structure of this compound was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) was crucial in determining the molecular formula of this compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS).[1]

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode ([M-H]⁻) for flavonoids.

  • Data Analysis: The mass-to-charge ratio (m/z) of the precursor ion is used to determine the molecular weight, and fragmentation patterns help to confirm the core structure.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₂₆H₃₀O₆[2]
Molecular Weight438.5 g/mol [2]
Precursor Ion [M-H]⁻ (m/z)437.1968[2]
NMR Spectroscopy

1D (¹H and ¹³C) and 2D NMR experiments were essential for elucidating the detailed connectivity and stereochemistry of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • Experiments: In addition to standard 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations.

Table 2: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

ProtonChemical Shift (δ, ppm)Multiplicity
H-25.65dd
H-3a2.75m
H-3b3.20m
H-66.00s
H-5'6.45d
H-6'6.55d
H-3'7.00d
H-1''3.20m
H-2''2.05m
H-4''5.05t
H-5''1.55s
3''-CH₃1.65s
H-1'''4.80s
H-1'''4.55s
2'''-CH₃1.65s
OCH₃3.75s

Data adapted from Jin et al., 2010 as cited in a comprehensive table.[3]

Structure Elucidation Workflow

G start Purified this compound ms Mass Spectrometry (HR-ESI-MS) start->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) start->nmr mol_formula Determine Molecular Formula (C26H30O6) ms->mol_formula proton_signals Assign Proton Signals nmr->proton_signals carbon_skeleton Elucidate Carbon Skeleton nmr->carbon_skeleton final_structure Propose Final Structure mol_formula->final_structure connectivity Establish Connectivity (COSY, HMBC) proton_signals->connectivity carbon_skeleton->connectivity connectivity->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

Apoptotic Signaling Pathway of this compound

This compound has been shown to induce apoptosis in cancer cells through mechanisms that involve both the extrinsic and intrinsic pathways.[4] The intrinsic, or mitochondrial, pathway is particularly significant.

This compound's pro-apoptotic activity involves the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization. This leads to the activation of a cascade of caspases, the executioner enzymes of apoptosis. Specifically, this compound has been observed to decrease the levels of the precursor of caspase-3 and the pro-forms of the initiator caspases-8 and -9.[4] The activation of these caspases ultimately leads to the cleavage of cellular substrates, such as poly-ADP-ribose polymerase (PARP), and the execution of programmed cell death.[4]

Intrinsic Apoptosis Pathway Induced by this compound

G leachianone This compound bcl2_family Modulation of Bcl-2 Family Proteins leachianone->bcl2_family mitochondria Mitochondrial Stress bcl2_family->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The discovery and structural elucidation of this compound exemplify a classic natural product chemistry workflow, relying on a combination of meticulous isolation techniques and powerful spectroscopic methods. The detailed data and protocols presented in this guide serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology. The elucidation of its structure and apoptotic mechanism provides a solid foundation for the future development of this compound and its analogs as potential therapeutic agents.

References

Leachianone A: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a naturally occurring flavanone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anticancer and antimalarial activities. Isolated from the roots of Sophora flavescens and Sophora leachiana, this complex molecule possesses a unique chemical architecture characterized by a lavandulyl group substitution and defined stereochemistry.[1] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It summarizes the available spectroscopic data, details its known biological activities with a focus on its apoptosis-inducing effects, and presents a proposed signaling pathway. While a total synthesis has yet to be reported, and the precise mechanism of its inhibitory action on Sodium-dependent glucose cotransporter 2 (SGLT2) remains to be fully elucidated, this document serves as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

This compound is a trihydroxyflavanone distinguished by the presence of a lavandulyl group at the 8-position of the flavanone core. The systematic IUPAC name for this compound is (2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one .[1] This nomenclature definitively establishes the absolute stereochemistry at the two chiral centers as 2S and 2'R.

The core structure is a flavanone, a class of flavonoids characterized by a saturated C-ring. The key structural features of this compound are:

  • Flavanone Core: A C6-C3-C6 skeleton with a chromanone ring (A and C rings) and a B-ring attached at the 2-position.

  • Hydroxylation Pattern: Hydroxy groups are located at positions 5, 7, and 4'.

  • Methoxylation: A methoxy group is present at the 2'-position of the B-ring.

  • Lavandulyl Group: A C10 isoprenoid unit, specifically the (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-enyl group, is attached at the 8-position of the A-ring.

The presence and specific stereochemistry of the lavandulyl group contribute significantly to the molecule's complexity and likely its biological activity.

Leachianone_A_Structure cluster_flavanone Flavanone Core cluster_substituents Substituents A A C C B B OH_5 5-OH OH_7 7-OH Lavandulyl_8 8-Lavandulyl OH_4' 4'-OH OMe_2' 2'-OMe Flavanone Core Flavanone Core This compound This compound (2S, 2'R) Flavanone Core->this compound Backbone Substituents Substituents Substituents->this compound Functionalization

Figure 1: Logical relationship of this compound's structural components.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.54dd13.2, 2.7
3a2.87dd16.7, 13.2
3b2.69dd16.7, 2.8
66.10s
3'6.36d2.3
5'6.34m
6'7.29d8.2
1''2.62m
2''2.49m
3''a1.99m
3''b1.99m
4''4.96m
6''1.56s
7''1.63s
8''4.57m
9''4.51m
10''1.15s
2'-OCH33.80s

Note: Data extracted from a study on flavonoids from Sophora flavescens. Assignments are based on the provided information and may require further confirmation from the original isolation paper.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC26H30O6
Molecular Weight438.5 g/mol
Exact Mass438.2042
Key MS/MS FragmentsData not available in the searched literature

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities, with its anticancer properties being the most extensively studied.

Apoptosis Induction in Hepatoma Cells

This compound has been shown to be a potent inducer of apoptosis in human hepatoma HepG2 cells.[2][3] The mechanism of action involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][3]

Experimental Protocol: Induction of Apoptosis in HepG2 Cells

  • Cell Culture: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

  • Apoptosis Assays:

    • Morphological Assessment: Changes in cell morphology, such as cell shrinkage and membrane blebbing, are observed using phase-contrast microscopy.

    • Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

    • Western Blot Analysis: To investigate the molecular mechanism, cell lysates are subjected to SDS-PAGE and Western blotting to detect the expression levels of key apoptotic proteins, including caspases (e.g., caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bcl-2, Bax), and cytochrome c.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Leachianone_A_ext This compound Death_Receptor Death Receptor (e.g., Fas, TNFR) Leachianone_A_ext->Death_Receptor Induces Procaspase_8 Procaspase-8 Death_Receptor->Procaspase_8 Activates Caspase_8 Caspase-8 Procaspase_8->Caspase_8 Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 Leachianone_A_int This compound Bcl2 Bcl-2 (Anti-apoptotic) Leachianone_A_int->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Leachianone_A_int->Bax Upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Procaspase_9 Procaspase-9 Cytochrome_c->Procaspase_9 Activates Caspase_9 Caspase-9 Procaspase_9->Caspase_9 Caspase_9->Procaspase_3 Caspase_3 Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 2: Proposed signaling pathway of this compound-induced apoptosis.
SGLT2 Inhibition

This compound has been identified as an inhibitor of Sodium-dependent glucose cotransporter 2 (SGLT2). However, detailed kinetic studies and the precise mechanism of inhibition have not been reported in the available literature. Further research is required to characterize the nature of this inhibition (e.g., competitive, non-competitive) and to determine its IC50 value.

Synthesis

To date, a total synthesis of this compound has not been reported in the peer-reviewed literature. The synthesis of related flavanones, such as (±)-Leachianone G, has been achieved, which may provide a foundation for future synthetic efforts towards this compound. The stereospecific synthesis of the lavandulyl side chain and its attachment to the flavanone core, along with the control of the stereocenter at C2, represent significant synthetic challenges.

Conclusion and Future Perspectives

This compound is a structurally intriguing natural product with promising biological activities, particularly its ability to induce apoptosis in cancer cells. This guide has summarized the current knowledge regarding its chemical structure, stereochemistry, and biological effects. However, several knowledge gaps remain. Future research should focus on:

  • Complete Spectroscopic Characterization: The definitive isolation and publication of the complete 1H and 13C NMR data are crucial for the unambiguous identification of this compound in future studies.

  • Total Synthesis: The development of a total synthesis would not only confirm its structure but also provide access to larger quantities for further biological evaluation and the synthesis of novel analogs.

  • Mechanism of Action: A more detailed investigation into the molecular targets of this compound is warranted. Elucidating the precise mechanism of SGLT2 inhibition and identifying the specific components of the apoptotic machinery it modulates will be critical for its potential development as a therapeutic agent.

Addressing these areas will undoubtedly provide a more complete understanding of this compound and pave the way for its potential application in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Leachianone A

This technical guide provides a comprehensive overview of this compound, a prenylated flavanone with significant biological activities. The document details its natural sources, biosynthetic pathway, and experimental protocols for its extraction, isolation, and characterization, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a specialized metabolite primarily found in the plant genus Sophora, belonging to the Fabaceae family. The principal natural source of this compound is the roots of various Sophora species, which have a long history of use in traditional medicine.

Primary Plant Sources:

  • Sophora flavescens Ait.: Commonly known as "Ku Shen" in traditional Chinese medicine, the dried roots of this plant are a well-documented source of this compound and other structurally related prenylated flavonoids.[1][2][3]

  • Sophora leachiana : This species is another primary source from which this compound has been isolated.

  • Sophora stenophylla : Research has also identified this compound in this species of Sophora.

The accumulation of this compound is predominantly localized in the root tissues of these plants.

Quantitative Data on this compound Isolation

The yield of this compound from its natural sources can vary depending on the plant species, geographical location, harvesting time, and the extraction methodology employed. While specific yields for this compound are not always reported individually, data on the extraction of total or related flavonoids provide valuable insights.

Plant SourceExtraction MethodCompound(s) MeasuredYieldReference
Sophora flavescensUltrasonic-assisted extraction (72 kHz, 30 min)Kurarinone and this compound (combined)6.025 g (from an unspecified amount of raw material)[1]
Sophora flavescensUltrasound-assisted hydrophobic ionic liquid extractionTotal Prenylated Flavonoids7.38 mg/g of dried root powder[4][5]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that originates from the general phenylpropanoid pathway, leading to the formation of the core flavonoid skeleton, which is then modified by prenylation and other enzymatic reactions. The lavandulyl group found in this compound is a distinctive feature resulting from specialized enzymatic activity within Sophora species.

Proposed Biosynthetic Pathway:

  • Phenylpropanoid Pathway: The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid and then to 4-coumaroyl-CoA.

  • Flavanone Skeleton Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific cyclization of the chalcone into (2S)-naringenin, the central precursor for flavanones.

  • Hydroxylation and Methoxylation: The B-ring of naringenin undergoes hydroxylation and methoxylation reactions to form the 4'-hydroxy-2'-methoxyphenyl group characteristic of this compound.

  • C-Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl pyrophosphate (DMAPP) molecule to the C-8 position of the flavanone core.

  • Formation of the Lavandulyl Group: The lavandulyl side chain is biosynthesized through a discontinuous two-step dimethylallylation process, with an intermediate hydroxylation step.[6] This complex side chain is crucial for the biological activity of this compound.

Leachianone_A_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Biosynthesis cluster_modification Modification and Prenylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid 4-Coumaroyl-CoA 4-Coumaroyl-CoA Cinnamic Acid->4-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS (2S)-Naringenin (2S)-Naringenin Naringenin Chalcone->(2S)-Naringenin CHI Hydroxylated/Methoxylated Naringenin Hydroxylated/Methoxylated Naringenin (2S)-Naringenin->Hydroxylated/Methoxylated Naringenin Hydroxylases, Methyltransferases 8-Dimethylallyl Naringenin Intermediate 8-Dimethylallyl Naringenin Intermediate Hydroxylated/Methoxylated Naringenin->8-Dimethylallyl Naringenin Intermediate Prenyltransferase + DMAPP Leachianone G Leachianone G 8-Dimethylallyl Naringenin Intermediate->Leachianone G Hydroxylase This compound This compound Leachianone G->this compound Further Modifications Isolation_Workflow Dried Sophora flavescens Roots Dried Sophora flavescens Roots Powdered Root Material Powdered Root Material Dried Sophora flavescens Roots->Powdered Root Material Crude Ethanol Extract Crude Ethanol Extract Powdered Root Material->Crude Ethanol Extract 95% Ethanol Extraction Total Flavonoid Extract Total Flavonoid Extract Crude Ethanol Extract->Total Flavonoid Extract Solvent Partitioning (Ethyl Acetate) This compound-rich Fractions This compound-rich Fractions Total Flavonoid Extract->this compound-rich Fractions Silica Gel Column Chromatography Further Purified Fractions Further Purified Fractions This compound-rich Fractions->Further Purified Fractions Sephadex LH-20 Chromatography Pure this compound Pure this compound Further Purified Fractions->Pure this compound Preparative HPLC

References

Leachianone A: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a natural flavonoid isolated from the roots of Sophora flavescens and Sophora leachiana, has garnered significant interest in the scientific community for its diverse biological activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and biological evaluation, and an exploration of its known signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a trihydroxyflavanone characterized by a lavandulyl group substitution.[1] Its fundamental properties are summarized below.

General Properties
PropertyValueSource
Appearance Yellow Powder[2]
CAS Number 97938-31-3
Tabulated Physical and Chemical Data

The following table summarizes the key quantitative physical and chemical data for this compound.

PropertyDataSource(s)
Molecular Formula C₂₆H₃₀O₆[1]
Molecular Weight 438.5 g/mol [1]
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one[1]
Melting Point Not reported in the searched literature.
Boiling Point Not reported in the searched literature.
Specific Optical Rotation ([α]D) Not reported in the searched literature.
UV λmax 303 nm (in Methanol)[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]
Spectral Data

While detailed NMR spectral data with complete peak assignments are not fully available in the reviewed literature, the use of ¹H NMR and ¹³C NMR has been fundamental in the structural elucidation of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry data is available, with a precursor m/z of 437.1967 for [M-H]⁻.[1]

Experimental Protocols

Isolation and Purification of this compound from Sophora flavescens

The following protocols are derived from published methods for the extraction and isolation of this compound.

Protocol 1: Ethanol Extraction and Partitioning

  • Extraction: The dried roots of Sophora flavescens (1 kg) are soaked and boiled in 1 L of absolute ethanol for 2 hours. This process is repeated twice more.

  • Concentration: The ethanol filtrates from the three extractions are combined and concentrated under reduced pressure.

  • Partitioning: The concentrated extract is partitioned between a 1:1 mixture of hexane and ethyl acetate three times to separate compounds based on polarity. This compound is expected to be in the ethyl acetate fraction.

Protocol 2: Ultrasonic-Assisted Extraction

  • Extraction: The dried and powdered roots of Sophora flavescens are subjected to ultrasonic-assisted extraction with 100% ethanol.

  • Conditions: The extraction is carried out at a frequency of 72 kHz for 30 minutes.[4]

  • Further Processing: The resulting extract is filtered and concentrated for further purification.

Purification Workflow:

The crude extract containing this compound is typically subjected to a series of chromatographic steps for purification.

G crude_extract Crude Sophora flavescens Ethanol Extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel polyamide Polyamide Column Chromatography silica_gel->polyamide sephadex Sephadex LH-20 Chromatography polyamide->sephadex prep_hplc Semi-preparative RP-HPLC sephadex->prep_hplc pure_leachianone_a Pure this compound prep_hplc->pure_leachianone_a

Figure 1: General purification workflow for this compound.
Biological Activity Assays

2.2.1. Cytotoxicity Assay against HepG2 Cells

This compound has demonstrated significant cytotoxic activity against the human hepatoma cell line HepG2.[5][6]

  • Cell Culture: HepG2 cells are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay.

  • IC₅₀ Determination: The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is calculated. For this compound, the reported IC₅₀ value is 3.4 µg/mL after 48 hours of treatment.[6]

2.2.2. Apoptosis Detection by Western Blot

The induction of apoptosis by this compound can be confirmed by observing the activation of key apoptotic proteins.

  • Cell Lysis: HepG2 cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

  • Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. An increase in the cleaved forms of these caspases indicates the activation of apoptosis.

2.2.3. SGLT2 Inhibition Assay

This compound has been identified as an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[3] A common method to assess SGLT2 inhibition is a fluorescent glucose uptake assay.[7]

  • Cell Line: A suitable cell line endogenously expressing SGLT2, such as the human kidney cell line HK-2, is used.[7]

  • Cell Plating: HK-2 cells are seeded in a 96-well plate and grown to confluence.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound.

  • Glucose Uptake: The fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), is added to the cells.

  • Fluorescence Measurement: After a defined incubation period, the uptake of 2-NBDG is stopped, and the intracellular fluorescence is measured using a fluorescence plate reader. A decrease in fluorescence in the presence of this compound indicates inhibition of glucose uptake via SGLT2.

Signaling Pathways

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, involving both the extrinsic and intrinsic signaling pathways.[5][6]

Apoptosis Induction Pathway

The diagram below illustrates the general mechanism of apoptosis induction by this compound, leading to programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) pro_caspase8 Pro-caspase-8 death_receptors->pro_caspase8 Recruitment & Activation caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 mitochondrion Mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome apaf1->apoptosome pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 cellular_substrates Cellular Substrates (e.g., PARP) caspase3->cellular_substrates Cleavage apoptosis Apoptosis cellular_substrates->apoptosis leachianone_a This compound leachianone_a->death_receptors Induces leachianone_a->mitochondrion Induces Stress

Figure 2: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a promising natural compound with well-documented cytotoxic and SGLT2 inhibitory activities. This guide provides a centralized resource of its known physical, chemical, and biological properties to aid in future research and development efforts. Further studies are warranted to fully elucidate its detailed spectroscopic characteristics, optimize purification protocols, and further delineate the molecular mechanisms underlying its therapeutic potential.

References

Pharmacological Profile of Leachianone A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a lavandulyl flavanone isolated from the roots of Sophora flavescens and Sophora leachiana.[1] This natural compound has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities. Preclinical studies have highlighted its potential as an antineoplastic, antimalarial, and anti-inflammatory agent.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its cytotoxic and apoptosis-inducing effects. The information presented herein is intended to support further research and drug development efforts centered on this promising molecule.

Pharmacological Activities and Quantitative Data

This compound has demonstrated a range of biological effects, with its cytotoxic activity against human cancer cell lines being the most extensively studied. The following tables summarize the available quantitative data on the pharmacological activities of this compound and related compounds.

Table 1: Cytotoxic Activity of this compound

Cell LineAssay TypeTime PointIC50Reference
HepG2 (Human Hepatoma)Cell Viability24 hours6.9 µg/mL[2]
HepG2 (Human Hepatoma)Cell Viability48 hours3.4 µg/mL[2][3]
HepG2 (Human Hepatoma)Cell Viability72 hours2.8 µg/mL[2]

Table 2: Other Reported Biological Activities of this compound and Related Flavonoids

CompoundActivityTarget/AssayIC50 / KiReference
This compoundAnti-inflammatoryInhibition of IL-6, IL-8, and CXCL1Not specified
This compoundSGLT2 InhibitionNot specifiedNot specified[3]
Kushenol A (Leachianone E)Tyrosinase InhibitionL-tyrosine to L-DOPA conversionIC50: 1.1 µM, Ki: 0.4 µM
Kushenol A (Leachianone E)α-glucosidase InhibitionNot specifiedIC50: 45 µM, Ki: 6.8 µM

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the cytotoxic effects of this compound in cancer cells is the induction of apoptosis, a form of programmed cell death.[2][3] Studies have shown that this compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[2][3]

Signaling Pathway of this compound-Induced Apoptosis

The apoptotic cascade initiated by this compound involves the activation of key executioner proteins known as caspases. Specifically, this compound treatment leads to a decrease in the precursor forms of caspase-3, caspase-8, and caspase-9, indicating their activation.[2] Activated caspase-8 is a key initiator of the extrinsic pathway, while activated caspase-9 is central to the intrinsic pathway. Both pathways converge on the activation of caspase-3, the primary executioner caspase.

Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Two key substrates cleaved during this compound-induced apoptosis are the inhibitor of caspase-activated DNase (ICAD) and poly-ADP-ribose polymerase (PARP).[2] The cleavage of ICAD liberates caspase-activated DNase (CAD), which translocates to the nucleus and fragments DNA. PARP cleavage inactivates its DNA repair function, further promoting cell death.

This compound-Induced Apoptosis Signaling Pathway.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are provided below. These protocols are based on established methodologies and the available information from studies on this compound and related compounds.

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the cytotoxic effects of this compound on a cancer cell line, such as HepG2.

Materials:

  • This compound

  • Human hepatoma cell line (HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare various concentrations of this compound in culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed HepG2 cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_leachianone_a Treat with this compound incubate_24h_1->treat_leachianone_a incubate_treatment Incubate for 24, 48, or 72h treat_leachianone_a->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT Cell Viability Assay.
Western Blot Analysis for Apoptosis Markers

This protocol outlines the procedure for detecting the activation of caspases and the cleavage of PARP in this compound-treated cells.

Materials:

  • This compound-treated and untreated HepG2 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Western_Blot_Workflow start Start cell_lysis Cell Lysis & Protein Quantification start->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page protein_transfer Protein Transfer to PVDF Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_antibody Primary Antibody Incubation blocking->primary_antibody secondary_antibody Secondary Antibody Incubation primary_antibody->secondary_antibody detection Chemiluminescent Detection secondary_antibody->detection analysis Data Analysis detection->analysis end End analysis->end

General Workflow for Western Blot Analysis.

Conclusion

This compound is a promising natural product with significant cytotoxic activity against cancer cells, primarily through the induction of apoptosis via both intrinsic and extrinsic pathways. The quantitative data and mechanistic insights presented in this guide provide a solid foundation for further investigation into its therapeutic potential. The detailed experimental protocols offer a starting point for researchers to explore the pharmacological profile of this compound in greater depth. Future studies should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy in various cancer models, and its potential for combination therapies.

References

The Antineoplastic Potential of Leachianone A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a lavandulyl flavanone isolated from the traditional Chinese medicinal herb Radix Sophorae (the root of Sophora flavescens), has emerged as a compound of interest in oncology research. This technical guide provides a comprehensive overview of the current understanding of the antineoplastic activity of this compound, with a focus on its mechanism of action, relevant signaling pathways, and experimental data. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.

Cytotoxic Activity of this compound

This compound has demonstrated significant cytotoxic effects against human cancer cell lines. The primary evidence for its activity is in human hepatoma HepG2 cells.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and the related compound, Kushenol A (Leachianone E).

CompoundCell LineCancer TypeIncubation Time (hours)IC50Citation
This compound HepG2Hepatocellular Carcinoma246.9 µg/mL[1]
HepG2Hepatocellular Carcinoma483.4 µg/mL[1][2]
HepG2Hepatocellular Carcinoma722.8 µg/mL[1]
HL-60Human Myeloid Leukemia9611.3 µM[1]
Kushenol A (Leachianone E) A549Non-Small Cell Lung Cancer245.3 µg/mL
NCI-H226Non-Small Cell Lung Cancer2420.5 µg/mL
BEAS-2BNormal Human Lung Epithelial2457.2 µg/mL

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the antineoplastic activity of this compound is the induction of apoptosis, or programmed cell death. Studies in HepG2 cells have shown that this compound triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways[1][2].

Key Molecular Events in this compound-Induced Apoptosis
  • Activation of Caspases: this compound treatment leads to a dose-dependent decrease in the precursor forms of key caspases. This includes the initiator caspases of both the extrinsic (caspase-8) and intrinsic (caspase-9) pathways, as well as the executioner caspase-3[1].

  • Cleavage of Apoptotic Substrates: The activation of caspases results in the cleavage of downstream substrates, including inhibitor of caspase-activated DNase (ICAD) and poly-ADP-ribose polymerase (PARP), leading to the biochemical and morphological hallmarks of apoptosis[1].

Mandatory Visualization: Apoptosis Signaling Pathway

This compound-Induced Apoptosis Pathway Leachianone_A This compound Extrinsic_Pathway Extrinsic Pathway (Death Receptor) Leachianone_A->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Leachianone_A->Intrinsic_Pathway Caspase8 Pro-Caspase-8 Extrinsic_Pathway->Caspase8 Caspase9 Pro-Caspase-9 Intrinsic_Pathway->Caspase9 Caspase8_active Caspase-8 Caspase8->Caspase8_active Activation Caspase3 Pro-Caspase-3 Caspase8_active->Caspase3 Caspase9_active Caspase-9 Caspase9->Caspase9_active Activation Caspase9_active->Caspase3 Caspase3_active Caspase-3 Caspase3->Caspase3_active Activation ICAD ICAD Caspase3_active->ICAD Cleavage PARP PARP Caspase3_active->PARP Cleavage CAD CAD Apoptosis Apoptosis CAD->Apoptosis DNA Fragmentation PARP_cleaved Cleaved PARP PARP_cleaved->Apoptosis Inhibition of DNA Repair

Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.

In Vivo Antineoplastic Activity

The anticancer effects of this compound have been demonstrated in a preclinical in vivo model.

Data Presentation: In Vivo Tumor Growth Inhibition
Animal ModelCancer Cell LineTreatmentDosageDurationTumor Size ReductionCitation
Nude MiceHepG2 (xenograft)Intravenous injection20 mg/kg and 30 mg/kg, once daily30 days17-54%[1][2]

Importantly, the in vivo study reported no apparent toxicity to the heart and liver tissues of the treated mice[2].

Potential Involvement of Other Signaling Pathways

While direct evidence for this compound's modulation of other key cancer-related signaling pathways is currently limited, the activity of other flavonoids suggests potential mechanisms that warrant further investigation.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Many flavonoids have been shown to inhibit this pathway, leading to decreased cancer cell viability.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) cascade is involved in transmitting extracellular signals to the nucleus, influencing processes like cell proliferation, differentiation, and apoptosis.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell survival, proliferation, and angiogenesis. Inhibition of STAT3 is a key target for many anticancer agents.

Further research is required to elucidate the specific effects, if any, of this compound on these critical signaling cascades.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's antineoplastic activity.

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on cancer cell lines.

Mandatory Visualization: MTT Assay Workflow

MTT Assay Workflow start Start seed_cells Seed cells into 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add this compound (various concentrations) incubate1->add_compound incubate2 Incubate (24h, 48h, 72h) add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a general method for detecting and quantifying apoptosis using flow cytometry.

Mandatory Visualization: Annexin V/PI Staining Workflow

Annexin V/PI Staining Workflow start Start treat_cells Treat cells with This compound start->treat_cells harvest_cells Harvest cells (trypsinization/scraping) treat_cells->harvest_cells wash_cells Wash cells with PBS and Binding Buffer harvest_cells->wash_cells resuspend_cells Resuspend cells in Binding Buffer wash_cells->resuspend_cells add_stains Add Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->add_stains incubate Incubate in the dark (15 min) add_stains->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization or scraping and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blotting

This protocol provides a general framework for analyzing the expression of proteins involved in apoptosis and other signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family members, PARP, and loading controls like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

This compound exhibits promising antineoplastic activity, primarily through the induction of apoptosis in hepatocellular carcinoma cells. The available data underscores its potential as a lead compound for the development of a novel anticancer agent. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

  • Elucidation of Upstream Signaling Pathways: In-depth studies are needed to identify the specific molecular targets and signaling pathways (e.g., PI3K/Akt, MAPK, STAT3) that are directly modulated by this compound.

  • Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression in various cancer cell lines is crucial to fully understand its antiproliferative mechanism.

  • Broad-Spectrum Activity: Evaluating the cytotoxic and apoptotic effects of this compound across a wider panel of cancer cell lines from different tissue origins will help to determine its therapeutic breadth.

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies in different cancer models are required to confirm its efficacy, establish optimal dosing regimens, and characterize its pharmacokinetic and pharmacodynamic properties.

References

Leachianone A: A Technical Guide to its Preliminary Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leachianone A, a prenylated flavonoid isolated from Sophora flavescens, has demonstrated notable anti-inflammatory potential. This technical guide provides an in-depth overview of the preliminary scientific findings concerning its anti-inflammatory activities. It includes a summary of in vitro and in vivo data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. Flavonoids, a class of natural compounds, are known for their diverse pharmacological activities, including anti-inflammatory effects. This compound, a structurally unique prenylated flavanone, has emerged as a compound of interest for its potential therapeutic applications in inflammatory conditions. This guide synthesizes the current, albeit preliminary, understanding of this compound's anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

Preliminary studies have indicated that this compound exhibits anti-inflammatory effects by modulating the production of key inflammatory mediators in cell-based assays.

Inhibition of Pro-inflammatory Cytokines and Chemokines

This compound has been shown to suppress the production of various pro-inflammatory cytokines and chemokines in immortalized human keratinocytes (HaCaT) and RAW 264.7 macrophage-like cells. A study demonstrated that this compound was more potent in inhibiting these inflammatory mediators compared to certain alkaloids also isolated from Sophora flavescens[1].

Data Summary: Inhibition of Cytokine and Chemokine Production

Cell LineInflammatory StimulusMeasured MediatorsObserved Effect of this compound
HaCaT (Keratinocytes)TNF-αIL-6, IL-8, CXCL1Suppression of production[1]
RAW 264.7 (Macrophages)Not specified in abstractCytokines/ChemokinesSuppression of production[1]
Experimental Protocols
  • Cell Lines:

    • HaCaT (human keratinocytes)

    • RAW 264.7 (murine macrophage-like cells)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with final solvent concentration kept constant across all treatments) for a specified period (e.g., 1-2 hours).

    • Induce an inflammatory response by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) for keratinocytes or Lipopolysaccharide (LPS) for macrophages.

    • Incubate for a designated time (e.g., 24 hours) to allow for the production and secretion of inflammatory mediators.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and chemokines in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Use commercially available ELISA kits for the specific mediators of interest (e.g., IL-6, IL-8, TNF-α).

    • Follow the manufacturer's instructions for the assay, which typically involves the binding of the target protein to a specific antibody-coated plate, followed by detection with a labeled secondary antibody and a colorimetric substrate.

    • Measure the absorbance using a microplate reader and calculate the concentration of the mediators based on a standard curve.

Experimental Workflow for In Vitro Cytokine/Chemokine Inhibition Assay

G cluster_0 Cell Culture and Plating cluster_1 Treatment cluster_2 Incubation and Collection cluster_3 Quantification Culture Culture HaCaT or RAW 264.7 cells Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with This compound Seed->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect supernatant Incubate->Collect ELISA Perform ELISA for cytokines/chemokines Collect->ELISA Analyze Analyze data ELISA->Analyze

Caption: Workflow for assessing the in-vitro anti-inflammatory activity of this compound.

In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been evaluated in a preclinical animal model of psoriasis, a chronic inflammatory skin disease.

Imiquimod-Induced Psoriasis Model in Mice

Topical application of this compound has been shown to alleviate psoriasis-like symptoms in an imiquimod (IMQ)-induced mouse model. The treatment resulted in a significant reduction in epidermal thickness and cutaneous scaling, with efficacy comparable to the commercial corticosteroid, betamethasone. Furthermore, this compound treatment inhibited the overexpression of cutaneous cytokines and chemokines in this model[1].

Data Summary: In Vivo Effects of this compound in a Psoriasis Model

Animal ModelTreatmentKey Parameters MeasuredObserved Effect of this compound
Imiquimod-induced psoriasis in miceTopical applicationEpidermal thickness, cutaneous scaling, cytokine/chemokine expressionReduction in all measured parameters[1]
Experimental Protocol
  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a specified number of consecutive days (e.g., 5-7 days).

  • Treatment: A solution or cream containing this compound is applied topically to the inflamed area, typically once or twice daily. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug like betamethasone) are included.

  • Assessment of Inflammation:

    • Macroscopic Scoring: The severity of skin inflammation is assessed daily using a scoring system that evaluates erythema (redness), scaling, and thickness.

    • Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination (e.g., Hematoxylin and Eosin staining) to measure epidermal thickness (acanthosis) and assess immune cell infiltration.

    • Gene Expression Analysis: RNA can be extracted from skin samples to quantify the expression of pro-inflammatory genes using quantitative real-time PCR (qPCR).

Experimental Workflow for the Imiquimod-Induced Psoriasis Mouse Model

G cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Shave Shave mouse back IMQ Daily topical application of Imiquimod Shave->IMQ Treatment Daily topical application of This compound, vehicle, or positive control IMQ->Treatment Scoring Daily macroscopic scoring (erythema, scaling, thickness) Treatment->Scoring Biopsy Skin biopsy at endpoint Treatment->Biopsy Histology Histological analysis Biopsy->Histology qPCR qPCR for gene expression Biopsy->qPCR

Caption: Workflow for the in-vivo evaluation of this compound in a mouse model of psoriasis.

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways that regulate the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies on flavonoids, including those from Sophora flavescens, suggest that their anti-inflammatory actions involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. The MAPK family includes extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). These pathways are crucial for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. This compound is thought to exert its effects by interfering with the activation of these pathways[1].

G cluster_0 Extracellular Stimuli cluster_1 Signaling Cascades cluster_2 This compound Intervention cluster_3 Cellular Response Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) MAPK MAPK Pathway (ERK, p38, JNK) Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB Transcription Transcription of Pro-inflammatory Genes MAPK->Transcription NFkB->Transcription LeachianoneA This compound LeachianoneA->MAPK Inhibits LeachianoneA->NFkB Inhibits Cytokines Production of Cytokines, Chemokines, etc. Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Leachianone A: A Comprehensive Technical Guide on its Cytotoxic Effects on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cytotoxic effects of Leachianone A, a natural compound isolated from Radix Sophorae, on the human hepatoma cell line, HepG2. The information presented herein is curated from peer-reviewed scientific literature to support further research and development in oncology.

Quantitative Analysis of Cytotoxicity

This compound demonstrates significant cytotoxic activity against HepG2 cells in a time- and dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Treatment DurationIC50 Value (µg/mL)
24 hours6.9[1][2]
48 hours3.4[1][2][3][4]
72 hours2.8[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the cytotoxic effects of this compound on HepG2 cells.

Cell Culture and Treatment
  • Cell Line: Human hepatoma cell line HepG2.[3]

  • Culture Medium: RPMI-1640 or DMEM medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS), 100 µg/ml streptomycin, and 100 units/ml penicillin.[3]

  • Culture Conditions: Cells are maintained as a monolayer in a humidified atmosphere of 5% CO2 at 37°C.[3]

  • This compound Preparation: Lyophilized powder of this compound is dissolved in absolute ethanol to create a stock solution, which is then filtered and stored at -20°C. For experiments, the stock solution is diluted to final concentrations using the culture medium. Control cultures receive the carrier solvent (1% ethanol).[3]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-20 µg/ml) and incubated for specified durations (24, 48, or 72 hours).[1][2]

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 values are determined from the dose-response curves.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and viable cells.

  • Cell Treatment: HepG2 cells are treated with various concentrations of this compound (e.g., 10, 20, and 30 µg/ml) for 48 hours.[1][2]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protein Extraction: Following treatment with this compound for 48 hours, HepG2 cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., pro-caspase-3, pro-caspase-8, pro-caspase-9, ICAD, and PARP).[1][2] Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the cytotoxic effects of this compound on HepG2 cells.

LeachianoneA_Signaling_Pathway LeachianoneA This compound Extrinsic Extrinsic Pathway (Death Receptor) LeachianoneA->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) LeachianoneA->Intrinsic Caspase8 Pro-Caspase-8 ↓ Extrinsic->Caspase8 Caspase9 Pro-Caspase-9 ↓ Intrinsic->Caspase9 Caspase3 Pro-Caspase-3 ↓ Caspase8->Caspase3 Caspase9->Caspase3 Executioner Executioner Caspases Caspase3->Executioner ICAD ICAD Cleavage ↓ Executioner->ICAD PARP PARP Cleavage ↓ Executioner->PARP Apoptosis Apoptosis ICAD->Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathway in HepG2 cells.

Experimental_Workflow HepG2 HepG2 Cell Culture Treatment This compound Treatment HepG2->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Results Data Analysis MTT->Results Flow->Results WB->Results

Caption: Experimental workflow for assessing this compound cytotoxicity.

References

The Role of Leachianone A as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a prenylated flavonoid, specifically a trihydroxyflavanone, isolated from the roots of plants in the Sophora genus, such as Sophora flavescens and Sophora leachiana. As a secondary metabolite, it plays a role in the plant's defense mechanisms. In recent years, this compound has garnered significant attention from the scientific community for its potential therapeutic applications, particularly its antineoplastic and antimalarial properties. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its biological activities, mechanisms of action, and relevant experimental methodologies.

Biological Activity and Quantitative Data

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. Notably, its pro-apoptotic effects on human hepatoma HepG2 cells have been a primary focus of research. The compound's efficacy is concentration and time-dependent.

Biological Activity Cell Line Parameter Value Citation
CytotoxicityHuman Hepatoma (HepG2)IC50 (24h)6.9 µg/mL[1]
CytotoxicityHuman Hepatoma (HepG2)IC50 (48h)3.4 µg/mL[2]
CytotoxicityHuman Hepatoma (HepG2)IC50 (72h)2.8 µg/mL
In vivo Antitumor EffectHepG2-bearing nude miceTumor Size Reduction17-54%[2][3]

Mechanism of Action: Induction of Apoptosis

This compound exerts its antineoplastic effects primarily through the induction of apoptosis, or programmed cell death. Studies have shown that it activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways in human hepatoma HepG2 cells[2][3].

Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis in cancer cells. This model is based on the established mechanisms of apoptosis induction by similar flavonoids.

LeachianoneA_Apoptosis_Pathway LeachianoneA This compound Extrinsic_Pathway Extrinsic Pathway (Death Receptor) LeachianoneA->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) LeachianoneA->Intrinsic_Pathway Bax Bax activation LeachianoneA->Bax Bcl2 Bcl-2 inhibition LeachianoneA->Bcl2 Caspase8 Caspase-8 activation Extrinsic_Pathway->Caspase8 Mitochondrion Mitochondrion Caspase3 Caspase-3 activation Caspase8->Caspase3 CytochromeC Cytochrome c release Mitochondrion->CytochromeC Bax->Mitochondrion pro-apoptotic Bcl2->Mitochondrion anti-apoptotic Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced apoptosis pathway.

Experimental Protocols

Extraction of this compound from Sophora flavescens (Radix Sophorae)

This protocol is based on an ultrasonic-assisted extraction method, which enhances extraction efficiency.

Materials:

  • Dried roots of Sophora flavescens (Sophorae radix)

  • Ethanol (100%)

  • Water (deionized)

  • Ultrasonic bath (40 kHz and 72 kHz capabilities)

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Grind the dried roots of Sophora flavescens into a fine powder.

  • Suspend the powdered plant material in 100% ethanol.

  • Place the suspension in an ultrasonic bath. For optimal yield, sonicate at a frequency of 72 kHz for 30 minutes.[1][4]

  • After sonication, filter the mixture to separate the extract from the solid plant material.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

  • The crude extract can be further purified using chromatographic techniques such as column chromatography and preparative HPLC to isolate this compound.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method is for the identification and quantification of this compound in the extract.

Instrumentation:

  • Reversed-phase HPLC system

  • Mass spectrometer

  • C18 column

Mobile Phase:

  • A: Water/acetic acid (99.9/0.1 vol. %)

  • B: Acetonitrile/acetic acid (99.9/0.1 vol. %)

Procedure:

  • Prepare the sample by dissolving the dried extract in a suitable solvent (e.g., methanol) and filtering it through a 0.45 µm syringe filter.

  • Set up the HPLC system with a linear gradient elution. A typical gradient could be from 80% A and 20% B to 65% A and 35% B over 60 minutes.[1][4]

  • Inject the sample onto the C18 column.

  • Monitor the elution profile using a UV detector and identify the peak corresponding to this compound based on its retention time compared to a standard.

  • Confirm the identity of the peak by analyzing the eluent with the mass spectrometer to obtain the mass spectrum of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound on a cancer cell line like HepG2.

Materials:

  • HepG2 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treat the cells with various concentrations of this compound (prepared by diluting the stock solution in the culture medium) for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram outlines the general workflow from the plant source to the identification of biological activity.

LeachianoneA_Workflow Plant Sophora flavescens (Radix Sophorae) Extraction Ultrasonic-Assisted Extraction Plant->Extraction Purification Chromatographic Purification Extraction->Purification LeachianoneA Isolated this compound Purification->LeachianoneA Analysis HPLC-MS Analysis LeachianoneA->Analysis Structure Elucidation Bioassay In Vitro / In Vivo Bioassays LeachianoneA->Bioassay Biological Testing Activity Antineoplastic Activity (Apoptosis Induction) Bioassay->Activity Mechanism of Action

Caption: Workflow for this compound research.

Conclusion and Future Directions

This compound, a prenylated flavonoid from Sophora flavescens, demonstrates significant potential as an antineoplastic agent. Its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways highlights its therapeutic promise. The experimental protocols provided in this guide offer a framework for the extraction, analysis, and biological evaluation of this compound.

Future research should focus on elucidating the precise molecular targets of this compound within the apoptotic signaling cascade. Further in-vivo studies are warranted to evaluate its efficacy and safety profile in different cancer models. Additionally, exploring its potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The antimalarial and other potential biological activities of this compound also merit further investigation.

References

Initial Screening of Leachianone A: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a prenylated flavonoid isolated from Sophora flavescens (Radix Sophorae), has emerged as a compound of significant interest in pharmacological research. Initial screenings have revealed a spectrum of biological activities, including cytotoxic, anti-inflammatory, and anti-malarial properties. This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.

Data Presentation: Summary of Biological Activities

The following table summarizes the key quantitative data obtained from the initial biological screenings of this compound.

Biological ActivityCell Line/OrganismParameterValueReference
Cytotoxicity HepG2 (Human Hepatoma)IC50 (24h)6.9 µg/mL[1]
HepG2 (Human Hepatoma)IC50 (48h)3.4 µg/mL[1]
HepG2 (Human Hepatoma)IC50 (72h)2.8 µg/mL[1]
In Vivo Antitumor HepG2 Xenograft (Nude Mice)Tumor Volume Reduction17-54%[1]
Anti-inflammatory RAW 264.7 (Murine Macrophage)Inhibition of Nitric Oxide ProductionData not available for this compound. IC50 for related flavonoids like Luteolin is 17.1 µM.
Anti-malarial Plasmodium falciparumIn Vitro Growth InhibitionData not available for this compound. IC50 for other antimalarials are in the low nM to µM range.[2][3]

Core Biological Activities and Experimental Protocols

Anticancer Activity: Induction of Apoptosis in HepG2 Cells

This compound demonstrates potent cytotoxic effects against human hepatoma HepG2 cells by inducing apoptosis through both the extrinsic and intrinsic pathways.[1] This is characterized by the activation of key initiator and effector caspases.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-20 µg/mL) and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

Protocol:

  • Cell Treatment: Treat HepG2 cells with this compound at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol:

  • Cell Lysis: Treat HepG2 cells with this compound, harvest, and lyse the cells to release cellular proteins.

  • Substrate Addition: Add a fluorogenic or colorimetric substrate specific for caspase-3, -8, or -9 to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.

Protocol:

  • Protein Extraction: Extract total protein from this compound-treated and untreated HepG2 cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, cleaved caspase-9, PARP, and ICAD. Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in pro-caspase levels and an increase in cleaved forms, along with cleavage of PARP and ICAD, indicate apoptosis.

Protocol:

  • Cell Implantation: Subcutaneously inject HepG2 cells into the flank of nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Administer this compound (e.g., 20 and 30 mg/kg, intravenously) or vehicle control to the mice daily for a specified period (e.g., 30 days).[1]

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor volume reduction.

Anti-inflammatory Activity

This compound is reported to possess anti-inflammatory properties.[1] A standard in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of this compound indicates inhibition of NO production.

Anti-malarial Activity

This compound has been noted for its potential anti-malarial effects.[1] In vitro screening against the blood stages of Plasmodium falciparum is a primary method for evaluating anti-malarial compounds.

Protocol (pLDH Assay):

  • Parasite Culture: Culture chloroquine-sensitive or -resistant strains of P. falciparum in human erythrocytes.

  • Drug Treatment: In a 96-well plate, add various concentrations of this compound to the parasite culture and incubate for 72 hours.

  • Lysis and LDH Reaction: Lyse the red blood cells and add a reaction mix containing lactate, 3-acetylpyridine adenine dinucleotide (APAD), and diaphorase. The parasite lactate dehydrogenase (pLDH) will reduce APAD to APADH.

  • Colorimetric Reaction: The APADH then reduces a tetrazolium salt (e.g., NBT) to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

  • Data Analysis: A decrease in absorbance indicates inhibition of parasite growth. Calculate the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LeachianoneA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Leachianone A_ext This compound Death Receptors Death Receptors Leachianone A_ext->Death Receptors Activates Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Cleavage Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Leachianone A_int This compound Mitochondrion Mitochondrion Leachianone A_int->Mitochondrion Induces Stress Pro-caspase-9 Pro-caspase-9 Mitochondrion->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Cleavage Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP ICAD ICAD Caspase-3->ICAD Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis Cleaved ICAD Cleaved ICAD ICAD->Cleaved ICAD Cleaved ICAD->Apoptosis

Caption: Apoptosis induction by this compound in HepG2 cells.

Experimental_Workflow_Anticancer Start Start: This compound Screening Cell_Viability MTT Assay (HepG2 Cells) Start->Cell_Viability Apoptosis_Detection Annexin V/PI Staining (Flow Cytometry) Cell_Viability->Apoptosis_Detection If cytotoxic Caspase_Activity Caspase-3, -8, -9 Activity Assays Apoptosis_Detection->Caspase_Activity Protein_Expression Western Blot (Caspases, PARP, ICAD) Caspase_Activity->Protein_Expression In_Vivo_Study HepG2 Xenograft (Nude Mice) Protein_Expression->In_Vivo_Study End Conclusion: Anticancer Activity Confirmed In_Vivo_Study->End

Caption: Experimental workflow for anticancer activity screening.

Anti_Inflammatory_Workflow Start Start Cell_Culture Culture RAW 264.7 Cells Start->Cell_Culture Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Griess_Assay Measure Nitric Oxide (Griess Reagent) LPS_Stimulation->Griess_Assay Data_Analysis Analyze NO Inhibition Griess_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for anti-inflammatory activity screening.

Conclusion

This compound exhibits promising biological activities, most notably its potent pro-apoptotic effects on hepatocellular carcinoma cells. The detailed protocols and data presented in this guide offer a solid foundation for further investigation into its mechanisms of action and potential as a therapeutic agent. While its anti-inflammatory and anti-malarial properties are indicated, further studies are required to quantify these effects and elucidate the underlying molecular pathways. The continued exploration of this compound is warranted to fully understand its pharmacological profile and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for Leachianone A-Induced Apoptosis in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leachianone A, a flavonoid isolated from Sophora flavescens, has demonstrated significant anti-proliferative effects in cancer cell lines. Notably, it induces apoptosis in human hepatoma HepG2 cells, suggesting its potential as a therapeutic agent.[1][2] This document provides detailed protocols for inducing and analyzing apoptosis in cell lines treated with this compound, focusing on the HepG2 cell line as a model system. The methodologies described herein are essential for researchers investigating the anticancer properties of this compound and its mechanism of action.

Data Presentation

The following table summarizes the quantitative data regarding the cytotoxic and apoptotic effects of this compound on the HepG2 human hepatoma cell line.

ParameterCell LineValueTreatment TimeReference
IC50 HepG23.4 µg/mL48 hours[1]

Researchers are encouraged to expand this table with their own quantitative data, such as the percentage of apoptotic cells at various concentrations, fold changes in protein expression, and quantitative measures of mitochondrial membrane potential.

Experimental Protocols

Cell Culture and Treatment

This protocol outlines the basic steps for culturing HepG2 cells and treating them with this compound.

Materials:

  • Human hepatoma cell line (HepG2)

  • DMEM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Cell culture flasks, plates, and other consumables

Procedure:

  • Cell Culture:

    • Culture HepG2 cells as a monolayer in DMEM or RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated FBS and 1% penicillin-streptomycin.[2]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2]

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C.

  • Cell Treatment:

    • Seed HepG2 cells in appropriate cell culture plates (e.g., 96-well, 6-well, or 10 cm dishes) at a suitable density and allow them to attach overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound. Prepare the final concentrations by diluting the stock solution in the culture medium.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HepG2 cells.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[3][4]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3][4]

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Mix gently by pipetting up and down.

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with cold PBS.[5]

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Analyze the cells by flow cytometry within one hour.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This can be assessed using cationic fluorescent dyes like JC-1.

Materials:

  • Treated and control cells

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed and treat cells as required for the experiment.

  • At the end of the treatment period, incubate the cells with JC-1 staining solution according to the manufacturer's protocol.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

  • The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic cascade.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved Caspase-8, cleaved Caspase-9, PARP)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.

Visualizations

Leachianone_A_Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Analysis cluster_data Data Interpretation start Seed HepG2 Cells treatment Treat with this compound (e.g., 0, 1, 3.4, 10 µg/mL for 48h) start->treatment viability Cell Viability Assay (MTT) treatment->viability flow Flow Cytometry (Annexin V/PI Staining) treatment->flow mmp Mitochondrial Membrane Potential Assay (JC-1) treatment->mmp wb Western Blot Analysis (Apoptosis Markers) treatment->wb ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant mmp_quant Analyze ΔΨm mmp->mmp_quant protein_exp Analyze Protein Expression wb->protein_exp

Caption: Experimental workflow for studying this compound-induced apoptosis in HepG2 cells.

Leachianone_A_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Leachianone_A This compound Death_Receptors Death Receptors (e.g., Fas, TNFR) Leachianone_A->Death_Receptors Bcl2_family Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) Leachianone_A->Bcl2_family Caspase8 Caspase-8 activation Death_Receptors->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 activation Caspase8->Caspase3 MMP_loss Loss of ΔΨm Mitochondrion->MMP_loss Bcl2_family->Mitochondrion Cytochrome_c Cytochrome c release MMP_loss->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

Application Notes and Protocols for Leachianone A Administration in In Vivo Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a flavonoid isolated from Radix Sophorae, has demonstrated significant cytotoxic and anti-tumor properties. In vivo studies have shown its potential in inhibiting tumor growth through the induction of apoptosis. These application notes provide a comprehensive overview of the available data on this compound administration in in vivo tumor models, detailed experimental protocols derived from published studies, and a visualization of the implicated signaling pathways. This document is intended to serve as a valuable resource for researchers designing and conducting preclinical studies with this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in a tumor xenograft model.

ParameterDetailsReference
Animal Model Nude Mice[1][2]
Cancer Cell Line Human Hepatoma (HepG2)[1][2]
Drug Formulation This compound dissolved in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline - Note: The exact vehicle was not specified in the primary reference, this is a common formulation for similar compounds)[1]
Administration Route Intravenous Injection[1]
Dosage 20 mg/kg and 30 mg/kg body weight[1]
Treatment Schedule Once daily[1]
Treatment Duration 30 days[1]
Efficacy 17-54% reduction in tumor volume[1][2]
Toxicity No observed toxicity to heart and liver tissues[2]

Experimental Protocols

This section provides a detailed methodology for an in vivo tumor model study based on the available literature for this compound.

Objective

To evaluate the anti-tumor efficacy of this compound in a human hepatoma (HepG2) xenograft mouse model.

Materials
  • This compound

  • Human Hepatoma (HepG2) cell line

  • Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or similar basement membrane matrix)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Calipers for tumor measurement

  • Syringes and needles for cell and drug administration

Methodology
  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells regularly to maintain exponential growth.

    • Prior to injection, harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Xenograft Establishment:

    • Acclimatize the nude mice for at least one week before the experiment.

    • Subcutaneously inject 100 µL of the HepG2 cell suspension into the right flank of each mouse.

    • Monitor the mice for tumor formation. Tumor growth is typically observed within 1-2 weeks.

  • Animal Grouping and Treatment:

    • Once the tumors reach a palpable size (e.g., approximately 100 mm³), randomly divide the mice into the following groups (n=6-8 mice per group):

      • Vehicle Control Group: Administer the vehicle solution intravenously once daily.

      • This compound (20 mg/kg) Group: Administer this compound at a dose of 20 mg/kg body weight intravenously once daily.

      • This compound (30 mg/kg) Group: Administer this compound at a dose of 30 mg/kg body weight intravenously once daily.

    • Continue the treatment for 30 consecutive days.

  • Data Collection and Analysis:

    • Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .

    • Monitor the body weight of the mice throughout the study as an indicator of general health and toxicity.

    • At the end of the 30-day treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight.

    • Collect major organs (heart, liver, etc.) for histological analysis to assess any potential toxicity.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a typical experimental workflow for in vivo studies.

LeachianoneA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax Bax Bax->Mitochondrion promotes Bcl2 Bcl-2 Bcl2->Mitochondrion inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 activates Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Leachianone_A This compound Leachianone_A->Death_Receptor Leachianone_A->Mitochondrion Leachianone_A->Bax upregulates Leachianone_A->Bcl2 downregulates

Caption: this compound Induced Apoptosis Signaling Pathway.

InVivo_Workflow cluster_prep Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment & Analysis Cell_Culture HepG2 Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Injection of HepG2 Cells Cell_Harvest->Tumor_Implantation Animal_Acclimatization Nude Mice Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Daily Intravenous Administration (Vehicle or this compound) Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Data_Collection->Drug_Administration Endpoint Endpoint: Euthanasia & Tissue Collection Data_Collection->Endpoint Analysis Data Analysis & Histology Endpoint->Analysis

Caption: Experimental Workflow for In Vivo Tumor Model.

References

Application Notes and Protocols for the Extraction of Leachianone A from Sophora flavescens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a prenylated flavanone isolated from the roots of Sophora flavescens (Ku Shen), has garnered significant interest within the scientific community for its potential therapeutic applications. This document provides a comprehensive overview of the extraction and purification of this compound, alongside insights into its biological activities. The protocols detailed herein are intended to serve as a foundational guide for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Sophora flavescens has a long history of use in traditional Chinese medicine for a variety of ailments. Modern phytochemical investigations have identified flavonoids and alkaloids as its major bioactive constituents. Among these, this compound has demonstrated notable cytotoxic and anti-inflammatory properties, making it a promising candidate for further investigation as a potential therapeutic agent.

Data Presentation: Extraction and Purification Parameters

The following tables summarize the key parameters and findings from studies on the extraction and purification of flavonoids, including this compound, from Sophora flavescens.

Table 1: Ultrasonic-Assisted Extraction Parameters for a Flavonoid-Rich Extract
Parameter Optimal Condition/Value
Plant Material Dried roots of Sophora flavescens
Solvent 100% Ethanol
Ultrasonic Frequency 72 kHz[1][2][3]
Extraction Time 30 minutes[1][2][3]
Combined Yield (Kurarinone and this compound) 6.025 g from the starting material (exact starting mass not specified)[1][2][3]
Table 2: Chromatographic Purification of Flavonoids from Sophora Species
Chromatographic Technique Stationary Phase
Macroporous Resin Column Chromatography D-101 Macroporous Resin
Silica Gel Column Chromatography Silica Gel
Sephadex LH-20 Column Chromatography Sephadex LH-20
High-Speed Counter-Current Chromatography (HSCCC) n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v)

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of a Flavonoid-Rich Crude Extract

This protocol describes a method for obtaining a crude extract enriched with this compound and other flavonoids from the dried roots of Sophora flavescens.

1. Plant Material Preparation:

  • Obtain dried roots of Sophora flavescens.

  • Grind the roots into a coarse powder to increase the surface area for extraction.

2. Ultrasonic-Assisted Extraction:

  • Place the powdered root material in a suitable extraction vessel.

  • Add 100% ethanol to the vessel, ensuring the plant material is fully submerged.

  • Subject the mixture to ultrasonic irradiation at a frequency of 72 kHz for 30 minutes.[1][2][3]

  • Maintain the temperature of the extraction mixture to prevent degradation of thermolabile compounds.

3. Filtration and Concentration:

  • After extraction, filter the mixture to separate the ethanolic extract from the plant residue.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The resulting residue is the crude flavonoid-rich extract.

Protocol 2: Multi-Step Purification of this compound

This protocol outlines a comprehensive procedure for the isolation and purification of this compound from the crude extract.

1. Initial Purification using Macroporous Resin Column Chromatography:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Load the dissolved extract onto a pre-equilibrated D-101 macroporous resin column.[4]

  • Wash the column with deionized water to remove highly polar impurities.

  • Elute the flavonoid-enriched fraction using a stepwise gradient of ethanol in water.

  • Collect the fractions and monitor the flavonoid content using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2. Silica Gel Column Chromatography:

  • Pool and concentrate the flavonoid-rich fractions from the previous step.

  • Adsorb the concentrated extract onto a small amount of silica gel.

  • Load the adsorbed sample onto a silica gel column.

  • Elute the column with a gradient of increasing polarity, typically a mixture of chloroform and methanol.

  • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

3. Sephadex LH-20 Column Chromatography:

  • Pool the fractions containing this compound from the silica gel column and concentrate.

  • Dissolve the residue in methanol and apply it to a Sephadex LH-20 column.

  • Elute the column with methanol. This step is effective for separating compounds based on molecular size and polarity.

  • Collect and analyze the fractions to isolate this compound.

4. (Optional) High-Speed Counter-Current Chromatography (HSCCC) for High Purity:

  • For obtaining high-purity this compound, HSCCC can be employed.

  • Utilize a two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (1:1:1:1, v/v/v/v).[5]

  • Inject the partially purified this compound fraction into the HSCCC instrument.

  • Collect the eluting fractions and analyze by HPLC to obtain this compound with high purity.

Protocol 3: HPLC Analysis for Quantification

This protocol details the conditions for the quantitative analysis of this compound.

1. HPLC System and Column:

  • A standard HPLC system equipped with a Diode Array Detector (DAD) is suitable.

  • Use a C18 reversed-phase column (e.g., 5 µm, 250 × 4.6 mm).[2]

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water/acetic acid (99.9/0.1, v/v).[2]

  • Mobile Phase B: Acetonitrile/acetic acid (99.9/0.1, v/v).[2]

  • Employ a linear gradient from 80% A and 20% B to 65% A and 35% B over 60 minutes.[2]

3. Analysis Parameters:

  • Flow rate: 1.0 mL/min.[2]

  • Column temperature: 35 °C.[2]

  • Injection volume: 20 µL.[2]

  • Detection wavelength: 254 nm.[2]

4. Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentration.

  • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Biological Activities

This compound has been reported to exhibit significant biological activities, including pro-apoptotic effects in cancer cells and potential anti-inflammatory properties.

Pro-Apoptotic Signaling Pathway of this compound in HepG2 Cells

This compound has been shown to induce apoptosis in human hepatoma HepG2 cells through the involvement of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

Caption: Pro-apoptotic signaling of this compound.

Inferred Anti-Inflammatory Signaling Pathway of Flavonoids

Flavonoids, as a class of compounds, are known to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While the direct effects of this compound on these pathways require further specific investigation, a general mechanism for flavonoids is depicted below.

Flavonoid_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_response Inflammatory Response Stimulus e.g., LPS p38 p38 MAPK Stimulus->p38 IKK IKK Stimulus->IKK Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS, TNF-α, IL-6) p38->Inflammatory_Genes activation LeachianoneA_mapk This compound LeachianoneA_mapk->p38 IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits NFkappaB->Inflammatory_Genes nuclear translocation & activation LeachianoneA_nfkb This compound LeachianoneA_nfkb->IKK inhibits

Caption: Inferred anti-inflammatory action of flavonoids.

Conclusion

The protocols and data presented provide a solid framework for the extraction, purification, and analysis of this compound from Sophora flavescens. The elucidated signaling pathways offer a starting point for further mechanistic studies into its pro-apoptotic and potential anti-inflammatory effects. This information is valuable for researchers aiming to explore the therapeutic potential of this promising natural compound. Further optimization of purification strategies to improve yield and purity, along with in-depth investigations into its molecular targets, will be crucial for its development as a potential drug candidate.

References

Application Notes and Protocols: Leachianone A in Antimalarial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a lavandulyl flavanone isolated from the roots of Sophora flavescens, has demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects.[1] Recent research has also highlighted its potential as an antimalarial agent, showing moderate activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[2][3] This document provides detailed application notes and experimental protocols for the investigation of this compound in the context of antimalarial drug discovery and development.

Data Presentation

In Vitro Antimalarial Activity and Cytotoxicity
CompoundPlasmodium falciparum Strain(s)IC50 / EC50 (µM)Mammalian Cell LineCytotoxicity (IC50 µM)Selectivity Index (SI)Reference(s)
This compound P. falciparum2.1 Mouse mammalian tumor cellsNot selectively toxicNot determined[2][3][4]
(2S)-2'-methoxykurarinoneP. falciparum2.4Mouse mammalian tumor cellsNot selectively toxicNot determined[2][3]
Sophoraflavanone GP. falciparum2.6Mouse mammalian tumor cellsNot selectively toxicNot determined[2][3]
(-)-KurarinoneP. falciparum>10Not specifiedNot specifiedNot determined[2]

Note: A higher selectivity index (SI), which is the ratio of the cytotoxic concentration to the antiplasmodial concentration, is desirable for a potential drug candidate as it indicates a greater therapeutic window. Further studies are required to establish a definitive SI for this compound against non-cancerous mammalian cell lines.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)

This protocol describes a common method for assessing the in vitro efficacy of compounds against P. falciparum.

experimental_workflow_in_vitro cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution culture Maintain Asynchronous P. falciparum Culture start->culture dilute Prepare Serial Dilutions of this compound culture->dilute plate Plate Parasite Culture and Drug Dilutions dilute->plate incubate Incubate for 72 hours plate->incubate lyse Lyse Red Blood Cells and Add SYBR Green I incubate->lyse read Read Fluorescence lyse->read calculate Calculate IC50 Value read->calculate end End: Determine In Vitro Efficacy calculate->end

In Vitro Antiplasmodial Assay Workflow.

Materials:

  • This compound

  • Plasmodium falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., Tris buffer containing saponin, Triton X-100, and EDTA)

  • 96-well black, clear-bottom microplates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a humidified incubator with the specified gas mixture. Synchronize the parasite culture to the ring stage for consistent results.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add the diluted this compound to triplicate wells. Add a parasite culture with a parasitemia of ~0.5% and a hematocrit of 2.5% to each well. Include positive (e.g., chloroquine) and negative (solvent control) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the red blood cells. Thaw the plates and add lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1-2 hours. Read the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., Vero or HEK293 cells).

experimental_workflow_cytotoxicity cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis start Start: Prepare this compound Stock Solution culture Culture Mammalian Cells start->culture dilute Prepare Serial Dilutions of this compound culture->dilute plate Seed Cells and Add Drug Dilutions dilute->plate incubate Incubate for 48-72 hours plate->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 Value read->calculate end End: Determine Cytotoxicity calculate->end

Cytotoxicity Assay (MTT) Workflow.

Materials:

  • This compound

  • Mammalian cell line (e.g., Vero, African green monkey kidney epithelial cells)

  • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • CO₂ incubator

  • Absorbance plate reader

Procedure:

  • Cell Culture: Maintain the mammalian cell line in a suitable culture medium at 37°C in a humidified incubator with 5% CO₂.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in cell culture medium.

  • Assay Setup: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight. Replace the medium with fresh medium containing the serially diluted this compound. Include positive (e.g., doxorubicin) and negative (solvent control) controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Antimalarial Suppressive Test (4-Day Test)

This protocol outlines the standard 4-day suppressive test in a murine model of malaria. Note: No in vivo data for isolated this compound is currently available. The following is a general protocol.

experimental_workflow_in_vivo cluster_setup Experimental Setup cluster_treatment Treatment cluster_monitoring Monitoring and Analysis start Start: Prepare this compound Formulation infect Infect Mice with P. berghei start->infect treat Administer this compound Daily for 4 Days infect->treat smear Prepare Blood Smears on Day 4 treat->smear parasitemia Determine Parasitemia smear->parasitemia calculate Calculate Percent Suppression parasitemia->calculate monitor Monitor Survival calculate->monitor end End: Evaluate In Vivo Efficacy monitor->end

In Vivo 4-Day Suppressive Test Workflow.

Materials:

  • This compound

  • Plasmodium berghei (e.g., ANKA strain)

  • Laboratory mice (e.g., Swiss albino or BALB/c)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in distilled water)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of this compound (at various concentrations) orally or by another appropriate route. Continue treatment daily for a total of four days. Include a positive control group (e.g., treated with chloroquine) and a negative control group (treated with the vehicle).

  • Parasitemia Determination: On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting under a microscope.

  • Data Analysis: Calculate the average parasitemia for each group and determine the percentage of parasite suppression for the treated groups relative to the negative control group. Monitor the survival of the mice daily.

Mechanism of Action

The precise antimalarial mechanism of action for this compound has not been elucidated. However, as a prenylated flavonoid, its activity may be attributed to several potential mechanisms observed for this class of compounds.

logical_relationship_mechanism cluster_potential_targets Potential Antimalarial Mechanisms leachianone This compound (Prenylated Flavonoid) inhibition Inhibition of Parasite-Specific Enzymes leachianone->inhibition Potential Target disruption Disruption of Membrane Integrity leachianone->disruption Potential Target hemozoin Interference with Hemozoin Formation leachianone->hemozoin Potential Target oxidative Induction of Oxidative Stress leachianone->oxidative Potential Target

Potential Antimalarial Mechanisms of this compound.
  • Enzyme Inhibition: Flavonoids have been shown to inhibit various parasite enzymes, including those involved in fatty acid biosynthesis, which are essential for parasite survival.

  • Membrane Disruption: The lipophilic nature of the prenyl group may facilitate the interaction of this compound with parasite membranes, leading to their disruption and loss of integrity.

  • Inhibition of Hemozoin Formation: A common mechanism for antimalarial compounds is the inhibition of the detoxification of heme into hemozoin, leading to the accumulation of toxic free heme in the parasite.

  • Oxidative Stress: Some flavonoids can induce the production of reactive oxygen species, leading to oxidative stress and damage to parasite macromolecules.

Further research is necessary to identify the specific molecular target(s) and signaling pathways affected by this compound in P. falciparum.

Conclusion

This compound presents a promising starting point for the development of new antimalarial agents. Its moderate in vitro activity against P. falciparum warrants further investigation, including comprehensive cytotoxicity profiling to determine its selectivity, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify its molecular target. The protocols provided herein offer a framework for researchers to systematically evaluate the antimalarial potential of this compound and its analogs.

References

Application Notes and Protocols: Utilizing Leachianone A for the Investigation of Caspase-3, -8, and -9 Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A, a natural compound, has demonstrated potent cytotoxic activity against human hepatoma HepG2 cells. Studies indicate that its mechanism of action involves the induction of apoptosis through both the extrinsic and intrinsic pathways.[1] This suggests that this compound's cellular effects are mediated, at least in part, by the activation of key apoptosis-regulating enzymes, namely caspases. This document provides detailed application notes and protocols for utilizing this compound as a tool to study the caspase-3, -8, and -9 signaling pathways.

The extrinsic apoptosis pathway is typically initiated by the activation of death receptors on the cell surface, leading to the recruitment and activation of initiator caspase-8. The intrinsic pathway, on the other hand, is triggered by intracellular stress signals, culminating in the activation of initiator caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis. Understanding how this compound modulates these specific caspases can provide valuable insights into its potential as a therapeutic agent and illuminate fundamental mechanisms of programmed cell death.

Data Presentation

Table 1: Effect of this compound on Caspase Activity

Treatment GroupConcentration (µg/mL)Caspase-3 Activity (Fold Change vs. Control)Caspase-8 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Control 01.01.01.0
This compound 1.7 (IC50/2)Data to be determinedData to be determinedData to be determined
This compound 3.4 (IC50)Data to be determinedData to be determinedData to be determined
This compound 6.8 (IC50x2)Data to be determinedData to be determinedData to be determined

Table 2: Effect of this compound on Caspase Protein Expression

Treatment GroupConcentration (µg/mL)Pro-Caspase-3 (Relative Expression)Cleaved Caspase-3 (Relative Expression)Pro-Caspase-8 (Relative Expression)Cleaved Caspase-8 (Relative Expression)Pro-Caspase-9 (Relative Expression)Cleaved Caspase-9 (Relative Expression)
Control 01.01.01.01.01.01.0
This compound 1.7 (IC50/2)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound 3.4 (IC50)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined
This compound 6.8 (IC50x2)Data to be determinedData to be determinedData to be determinedData to be determinedData to be determinedData to be determined

Signaling Pathways and Experimental Workflows

To visually represent the cellular processes involved, the following diagrams illustrate the key caspase signaling pathways and a general experimental workflow for their investigation.

Extrinsic_Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptor Potentially Modulates

Caption: Extrinsic apoptosis pathway initiated by death receptor activation.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pro-Caspase-9 Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-9->Pro-Caspase-3 Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Cytochrome c Cytochrome c Cytochrome c->Pro-Caspase-9 Activates This compound This compound This compound->Cytochrome c Induces Release

Caption: Intrinsic apoptosis pathway initiated by mitochondrial stress.

Experimental_Workflow Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment This compound Cell Lysis Cell Lysis Treatment->Cell Lysis Caspase Assay Caspase Assay Cell Lysis->Caspase Assay Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Caspase Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for studying caspase activation.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the impact of this compound on caspase-3, -8, and -9. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed HepG2 cells in appropriate culture vessels (e.g., 96-well plates for activity assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. The final solvent concentration in the culture medium should be kept constant across all treatment groups, including the vehicle control, and should not exceed a level that affects cell viability (typically ≤ 0.1%).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours) based on preliminary time-course experiments.

Protocol 2: Caspase Activity Assay (Colorimetric or Fluorometric)

This protocol is a general guideline and should be adapted based on the specific commercial kit used.

  • Cell Lysis:

    • After treatment, collect both adherent and floating cells.

    • Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

    • Resuspend the cell pellet in the chilled lysis buffer provided with the caspase activity assay kit.

    • Incubate the lysate on ice for 10-15 minutes.

    • Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing caspase activity.

  • Caspase Reaction:

    • In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to individual wells.

    • Add the reaction buffer containing the specific caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, or LEHD-pNA for caspase-9) to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader at the appropriate wavelength specified by the kit manufacturer.

  • Data Analysis:

    • Normalize the readings to the protein concentration of each sample.

    • Calculate the fold change in caspase activity by comparing the normalized readings of the this compound-treated samples to the vehicle-treated control.

Protocol 3: Western Blot Analysis for Caspase Expression
  • Protein Extraction:

    • Following treatment with this compound, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for pro- and cleaved forms of caspase-3, caspase-8, and caspase-9 overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of the target proteins to the loading control and express the results as a relative fold change compared to the untreated control.

References

Application Notes: Leachianone A for In Vitro Anti-Inflammatory Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Leachianone A is a prenylated flavonoid isolated from the roots of Sophora flavescens. Flavonoids from this plant have been traditionally used for their anti-inflammatory properties. This compound, in particular, has demonstrated significant potential as an anti-inflammatory agent by inhibiting the production of key pro-inflammatory mediators.[1] This document provides detailed protocols for the in vitro screening of this compound's anti-inflammatory effects, focusing on its modulation of nitric oxide (NO) and pro-inflammatory cytokine production in macrophage cell lines, and its impact on key inflammatory signaling pathways.

Mechanism of Action

Flavonoids, including those from Sophora flavescens, are known to exert their anti-inflammatory effects by modulating critical signaling pathways involved in the inflammatory response.[2][3][4][5] The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the expression of a wide array of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[2][5][6][7][8]

Upon stimulation by inflammatory agents such as lipopolysaccharide (LPS), these signaling pathways are activated, leading to the transcription of genes that drive the inflammatory response. This compound is thought to interfere with these pathways, thereby reducing the expression and release of inflammatory mediators.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_IkB NF-κB-IκB (Inactive) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release Proteasome Proteasome Degradation p_IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to Promoter Region Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes LeachianoneA This compound LeachianoneA->IKK Inhibits MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MEK1/2, MKK3/6, MKK4/7) TAK1->MKKs ERK ERK MKKs->ERK p38 p38 MKKs->p38 JNK JNK MKKs->JNK AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes Activates Transcription LeachianoneA This compound LeachianoneA->MKKs Inhibits Phosphorylation NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells pretreat Pre-treat with This compound seed_cells->pretreat induce Induce with LPS (1 µg/mL) pretreat->induce incubate Incubate for 24h induce->incubate collect_supernatant Collect 100 µL supernatant incubate->collect_supernatant add_griess Add 100 µL Griess Reagent collect_supernatant->add_griess incubate_rt Incubate at RT for 10 min add_griess->incubate_rt measure_abs Measure Absorbance at 540 nm incubate_rt->measure_abs calculate Calculate Nitrite Concentration (vs. NaNO2 standard curve) measure_abs->calculate end End calculate->end ELISA_Workflow start Start coat_plate Coat 96-well plate with Capture Antibody (overnight) start->coat_plate wash_block Wash and Block plate coat_plate->wash_block add_samples Add cell culture supernatants and standards wash_block->add_samples incubate1 Incubate for 2h add_samples->incubate1 wash1 Wash plate incubate1->wash1 add_detection_ab Add biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate for 1-2h add_detection_ab->incubate2 wash2 Wash plate incubate2->wash2 add_avidin_hrp Add Avidin-HRP wash2->add_avidin_hrp incubate3 Incubate for 30 min add_avidin_hrp->incubate3 wash3 Wash plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate until color develops add_substrate->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End read_plate->end Western_Blot_Workflow start Start cell_lysis Lyse treated cells and quantify protein start->cell_lysis sds_page Separate proteins by SDS-PAGE cell_lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% milk) transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-iNOS, anti-p-p65) blocking->primary_ab wash1 Wash membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash membrane secondary_ab->wash2 detection Add ECL substrate and detect chemiluminescence wash2->detection end End detection->end

References

Application Notes and Protocols for the Analytical Characterization of Leachianone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leachianone A is a prenylated flavanone isolated from the roots of medicinal plants such as Sophora flavescens and Sophora leachiana. As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antineoplastic, antimalarial, and cytotoxic activities. Notably, research has demonstrated its ability to induce apoptosis in human hepatoma HepG2 cells, suggesting its potential as an anti-cancer agent.

These application notes provide a comprehensive overview of the analytical techniques essential for the isolation, identification, and characterization of this compound. Detailed protocols for chromatographic and spectroscopic methods are presented, alongside a summary of its biological activities to support further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods and formulations.

PropertyValueSource
Molecular Formula C₂₆H₃₀O₆PubChem
Molecular Weight 438.5 g/mol PubChem
IUPAC Name (2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chroman-4-onePubChem
CAS Number 97938-31-3PubChem
Appearance Yellowish powderInferred from similar flavonoids
Solubility Soluble in methanol, ethanol, DMSO, ethyl acetateInferred from extraction protocols

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position¹³C (ppm)¹H (ppm, Multiplicity, J in Hz)
2~79.0~5.4 (dd, J = 12.0, 3.0 Hz)
3~43.0~3.0 (dd, J = 17.0, 12.0 Hz), ~2.8 (dd, J = 17.0, 3.0 Hz)
4~197.0-
5~163.0-
6~95.0~6.0 (s)
7~167.0-
8~103.0-
9~162.0-
10~102.0-
1'~129.0-
2'~114.0~7.3 (d, J = 8.5 Hz)
3'~158.0-
4'~100.0~6.5 (d, J = 2.5 Hz)
5'~160.0-
6'~106.0~6.4 (dd, J = 8.5, 2.5 Hz)
OCH₃-2'~55.5~3.8 (s)
Lavandulyl Group
1''~22.0~3.3 (m)
2''~40.0~2.5 (m)
3''~124.0~5.1 (t, J = 7.0 Hz)
4''~132.0-
5''~25.7~1.7 (s)
6''~17.8~1.6 (s)
7''~145.0-
8''~112.0~4.8 (s), 4.7 (s)
9''~22.5~1.8 (s)

Note: These are predicted values and require experimental verification.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 s.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, 1024-4096 scans, relaxation delay of 2-5 s.

  • 2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to obtain structural information through fragmentation analysis.

Table 2: Mass Spectrometry Data for this compound

Ion ModePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
Negative ESI437.1968287.1287, 313.1445, 149.0599, 123.0438

Source: PubChem

Experimental Protocol: LC-MS Analysis

  • Instrumentation: Employ a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Chromatographic Conditions: Refer to the HPLC protocol below.

  • MS Parameters (Negative Ion Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Drying Gas Temperature: 300 - 350 °C

    • Drying Gas Flow: 8 - 12 L/min

    • Nebulizer Pressure: 30 - 40 psi

    • Mass Range: m/z 100 - 1000

    • Collision Energy (for MS/MS): 10 - 40 eV (ramped to observe fragmentation patterns)

  • Data Analysis: Analyze the data to determine the accurate mass of the molecular ion and propose fragmentation pathways based on the MS/MS spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Provides information on the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~3300 (broad)O-H stretching (phenolic)
~2960-2850C-H stretching (aliphatic)
~1640C=O stretching (ketone)
~1600, ~1500C=C stretching (aromatic)
~1260C-O stretching (aryl ether)
~1160C-O stretching (alcohol)

Note: These are typical ranges for flavonoids and require experimental confirmation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound with potassium bromide or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the flavonoid chromophore.

Table 4: UV-Vis Absorption Maxima for this compound

Solventλmax (nm)
Methanol or EthanolBand I: ~330 nm, Band II: ~290 nm

Note: These are typical values for flavanones.

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Instrumentation: Use a UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm.

  • Data Analysis: Identify the absorption maxima (λmax) corresponding to the π → π* transitions of the aromatic rings.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation, purification, and quantification of this compound from complex mixtures like plant extracts.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or acetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Elution Program: A gradient elution is typically used for complex samples.

    • Time (min) | % B

    • ---|---

    • 0 | 20

    • 30 | 80

    • 35 | 80

    • 40 | 20

    • 45 | 20

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: Monitor the elution at the λmax of this compound (e.g., 290 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the extract or purified compound in the initial mobile phase composition or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Biological Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in human hepatoma HepG2 cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of flavonoid-induced apoptosis in cancer cells, the following pathway is proposed for this compound.

LeachianoneA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway LeachianoneA This compound DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) LeachianoneA->DeathReceptor Activates Bcl2 Bcl-2 (anti-apoptotic) LeachianoneA->Bcl2 Downregulates Bax Bax (pro-apoptotic) LeachianoneA->Bax Upregulates Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Bcl2->Mitochondrion Bax->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis

Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

LeachianoneA_Workflow PlantMaterial Plant Material (e.g., Sophora flavescens roots) Extraction Solvent Extraction (e.g., Ethanol) PlantMaterial->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning CrudeExtract Crude this compound Extract Partitioning->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound StructuralElucidation Structural Elucidation PureCompound->StructuralElucidation Bioactivity Bioactivity Assays (e.g., Apoptosis Assay) PureCompound->Bioactivity NMR NMR (¹H, ¹³C, 2D) StructuralElucidation->NMR MS MS / MS/MS StructuralElucidation->MS IR FT-IR StructuralElucidation->IR UVVis UV-Vis StructuralElucidation->UVVis

Leachianone A: A Promising Tool Compound for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Leachianone A, also known as Kushenol A, is a naturally occurring flavonoid that has garnered significant attention in the field of cancer research.[1][2] Isolated from Radix Sophorae, this compound has demonstrated potent cytotoxic and anti-proliferative activities across a range of cancer cell lines.[2] Its multifaceted mechanism of action, primarily centered on the induction of apoptosis and the inhibition of key oncogenic signaling pathways, positions it as a valuable tool for investigating cancer biology and developing novel therapeutic strategies.

These application notes provide a comprehensive overview of this compound's utility in cancer research, including its biological activities, mechanism of action, and detailed protocols for its application in laboratory settings.

Biological Activity and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of critical cellular processes, leading to the inhibition of cancer cell growth and survival.

1. Cytotoxicity:

This compound exhibits significant cytotoxic effects against various cancer cell lines in a dose- and time-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound in several cancer cell lines are summarized in the table below.

Cell LineCancer TypeIncubation Time (hours)IC50Reference
A549Non-Small Cell Lung Cancer245.3 µg/mL[3]
NCI-H226Non-Small Cell Lung Cancer2420.5 µg/mL[3]
HepG2Hepatoma246.9 µg/mL[2]
HepG2Hepatoma483.4 µg/mL[2]
HepG2Hepatoma722.8 µg/mL[2]
MDA-MB-231Breast Cancer488 µM[4][5]
MCF-7Breast Cancer484 µM[4]

2. Induction of Apoptosis:

A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis, or programmed cell death. It triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2] This is characterized by the activation of a cascade of caspases, which are key executioners of apoptosis. Treatment with this compound leads to the cleavage and activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3.[6][7]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors This compound->Mitochondria

This compound induces apoptosis via intrinsic and extrinsic pathways.

3. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival, and is often hyperactivated in cancer. This compound has been shown to suppress this pathway in cancer cells.[4][5] Specifically, it attenuates the phosphorylation of key downstream effectors, Akt and mTOR, leading to the inhibition of their activity.[4][5] This disruption of the PI3K/Akt/mTOR pathway contributes significantly to the anti-proliferative effects of this compound.

Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Akt Akt PI3K->Akt p mTOR mTOR Akt->mTOR p Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival This compound This compound This compound->Akt Inhibition of p This compound->mTOR Inhibition of p

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in adherent cancer cell lines.

Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment MTT Incubation MTT Incubation Drug Treatment->MTT Incubation Formazan Solubilization Formazan Solubilization MTT Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50 value.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using appropriate software.

2. Western Blot Analysis of Apoptosis and PI3K/Akt/mTOR Pathway Proteins

This protocol is for detecting changes in the expression and phosphorylation status of key proteins involved in apoptosis and the PI3K/Akt/mTOR pathway following treatment with this compound.

Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

General workflow for Western blot analysis.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, -8, -9, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C. For phosphorylated proteins, it is often recommended to use BSA as the blocking agent.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with ECL detection reagent.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Use β-actin as a loading control to normalize the expression of the target proteins. For phosphorylated proteins, normalize to the total protein levels.

By utilizing these protocols, researchers can effectively investigate the anti-cancer properties of this compound and further elucidate its mechanisms of action, contributing to the development of novel cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Leachianone A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leachianone A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the improvement of this compound's solubility in aqueous solutions. Given its hydrophobic nature as a prenylated flavonoid, achieving suitable concentrations for in vitro and in vivo studies can be challenging.[1] This guide offers detailed methodologies and data to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a prenylated flavanone isolated from plants of the Sophora genus, such as Sophora flavescens.[2] It exhibits a range of biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects against cancer cell lines.[2][3] However, like many flavonoids, particularly those with lipophilic prenyl groups, this compound has poor water solubility, which can limit its bioavailability and therapeutic application.[1]

Q2: What is the approximate aqueous solubility of this compound?

Q3: What are the common strategies to improve the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.

  • Solid Dispersion: Dispersing this compound in a hydrophilic carrier at a solid state.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles.

  • Micellar Solubilization: Incorporating this compound into micelles formed by surfactants.

Q4: Which method is best for my experiment?

A4: The optimal method depends on the specific requirements of your experiment, such as the desired final concentration, the biological system being used, and considerations of potential toxicity of the excipients. For in vitro cell-based assays, co-solvents like DMSO are common, but the final concentration must be carefully controlled to avoid solvent-induced cytotoxicity. For in vivo applications, more advanced formulations like cyclodextrin complexes, solid dispersions, or nanoparticle systems are often preferred to improve bioavailability.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound upon dilution in aqueous buffer. The concentration of the organic co-solvent (e.g., DMSO) is too low in the final solution to maintain solubility.Increase the percentage of the co-solvent in the final solution, ensuring it remains within the tolerance limits of your experimental system. Alternatively, consider using a different solubilization technique like cyclodextrin complexation or a nanoparticle formulation.
Low drug loading in nanoparticle or liposomal formulations. Inefficient encapsulation process or poor affinity of this compound for the nanoparticle core.Optimize the formulation parameters, such as the drug-to-carrier ratio, the choice of polymer or lipid, and the preparation method (e.g., solvent evaporation, nanoprecipitation).
Variability in experimental results. Inconsistent solubility or aggregation of this compound in the prepared solutions.Ensure complete dissolution of this compound in the initial solvent before dilution. Use freshly prepared solutions for each experiment and consider vortexing or sonicating briefly before use.
Toxicity observed in cell-based assays. Cytotoxicity of the co-solvent or other excipients used for solubilization.Perform a vehicle control experiment to determine the toxicity of the solubilizing agents alone. Reduce the concentration of the excipients or explore alternative, more biocompatible solubilization methods.

Quantitative Data Summary

The following table summarizes the solubility of this compound in a common organic solvent and provides solubility data for structurally similar flavonoids in various solvents to serve as a reference.

Compound Solvent Solubility Reference
This compoundDMSO100 mg/mL (228.04 mM)[3]
Sophoraflavanone GDMF30 mg/mL[5]
Sophoraflavanone GDMSO30 mg/mL[5]
Sophoraflavanone GEthanol20 mg/mL[5]
KurarinoneDMSO55 mg/mL (125.42 mM)[6]
Kurarinone20% HP-β-CD in Saline10 mg/mL (22.8 mM)[7]
QuercetinWater~0.03 mmol/L[8]
NaringeninWater~3.67 x 10⁻³ mmol/L[8]

Experimental Protocols

Here, we provide detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.

Co-Solvent System for In Vitro Studies

This protocol describes the preparation of a this compound stock solution and its dilution for use in cell culture experiments.

Workflow for Co-Solvent System Preparation

A Weigh this compound B Dissolve in DMSO to create a high-concentration stock solution (e.g., 50 mg/mL) A->B C Vortex/sonicate until fully dissolved B->C D Serially dilute the stock solution with cell culture medium to the desired final concentration C->D E Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%) D->E

Caption: Workflow for preparing this compound solutions using a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • Appropriate cell culture medium

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mg/mL).

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution.

  • For cell-based assays, perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • It is crucial to maintain the final DMSO concentration in the cell culture well below levels that could cause cytotoxicity (typically less than 0.5%).

Cyclodextrin Complexation

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility.[9]

Mechanism of Cyclodextrin Complexation

cluster_0 Before Complexation cluster_1 After Complexation A This compound (Hydrophobic) B Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) A->B D This compound-Cyclodextrin Complex (Improved water solubility) C Water

Caption: Encapsulation of hydrophobic this compound into a hydrophilic cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Deionized water or buffer

  • Magnetic stirrer and stir bar

  • Freeze-dryer (optional)

Procedure:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20% w/v HP-β-CD in saline).

  • Add this compound powder to the cyclodextrin solution in a molar ratio determined by preliminary phase solubility studies (typically starting with a 1:1 molar ratio).

  • Stir the mixture vigorously at room temperature for 24-48 hours.

  • To aid dissolution, sonication at a controlled temperature (e.g., below 60°C) can be applied.[7]

  • After stirring, filter the solution to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-cyclodextrin complex. This solution can be used directly or freeze-dried to obtain a powder that can be readily reconstituted in aqueous media.

Solid Dispersion by Solvent Evaporation

This method involves dissolving this compound and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.[10][11]

Workflow for Solid Dispersion Preparation

A Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common solvent (e.g., ethanol) B Evaporate the solvent under vacuum using a rotary evaporator A->B C A thin film of the solid dispersion is formed B->C D Further dry the film to remove residual solvent C->D E Pulverize and sieve the dried solid dispersion to obtain a fine powder D->E

Caption: Preparation of a this compound solid dispersion via solvent evaporation.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 4000)

  • Organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, or pulverizer

Procedure:

  • Determine the desired ratio of this compound to the carrier (e.g., 1:4 w/w).

  • Dissolve both this compound and the hydrophilic carrier in a suitable organic solvent.

  • Evaporate the solvent using a rotary evaporator to form a thin film on the flask wall.

  • Dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film and pulverize it into a fine powder. This powder can then be dissolved in an aqueous medium for your experiments.

Liposomal Formulation by Thin-Film Hydration

This protocol describes the encapsulation of this compound into liposomes.[12]

Liposome Formulation Workflow

A Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in an organic solvent (e.g., chloroform) B Evaporate the solvent to form a thin lipid film A->B C Hydrate the film with an aqueous buffer and agitate B->C D This forms multilamellar vesicles (MLVs) C->D E Downsize the MLVs by sonication or extrusion to form small unilamellar vesicles (SUVs) D->E

Caption: Liposome preparation using the thin-film hydration method.

Materials:

  • This compound

  • Lipids (e.g., soy phosphatidylcholine, cholesterol)

  • Organic solvent (e.g., chloroform)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Sonicator or extruder

Procedure:

  • Dissolve the lipids and this compound in chloroform in a round-bottom flask.

  • Evaporate the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the film under vacuum for at least one hour to remove residual solvent.

  • Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • The resulting suspension contains multilamellar vesicles (MLVs). To obtain smaller, more uniform vesicles, sonicate the suspension or extrude it through polycarbonate membranes of a defined pore size.

This technical support center provides a starting point for addressing the solubility challenges of this compound. The choice of method and its optimization will be crucial for the success of your specific research application. Always perform necessary controls to account for the effects of any excipients used in your experiments.

References

Technical Support Center: Optimizing Leachianone A Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leachianone A. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a flavonoid isolated from the roots of Sophora flavescens.[1][2] It has demonstrated several biological activities, including:

  • Antineoplastic and Cytotoxic Effects: this compound has shown profound cytotoxic activity against human hepatoma HepG2 cells by inducing apoptosis through both extrinsic and intrinsic pathways.[1][3][4] An in vivo study using a HepG2 xenograft nude mouse model showed significant tumor volume reduction with intravenous administration.[1][3]

  • Antimalarial and Anti-inflammatory Potential: While described as having these properties, specific in vivo studies confirming these effects are limited.[4]

  • Enzyme Inhibition: It has been shown to inhibit sodium-dependent glucose cotransporter 2 (SGLT2).[1]

  • Antitoxic Properties: this compound has demonstrated inhibitory effects against cadmium-induced cytotoxicity in NIH 3T3 fibroblasts.[1]

Q2: What is a recommended starting dosage for in vivo efficacy studies in a mouse cancer model?

Based on published data, intravenous (IV) administration of this compound at doses of 20 mg/kg and 30 mg/kg once daily for 30 days has been shown to be effective in reducing tumor volume in a HepG2 human hepatoma xenograft model in nude mice.[1][3][4] This resulted in a 17-54% reduction in tumor size.[1][3] Researchers should consider this as a starting point and optimize the dose for their specific model.

Q3: What is the known toxicity profile of this compound?

For context, a flavonoid-rich extract from Sophora flavescens was found to be practically nontoxic in mice at a dose of 9.0 g/kg, and the no-observed-adverse-effect-level (NOAEL) in a 13-week sub-chronic study in rats was determined to be greater than 1200 mg/kg.[5] While this suggests a potentially wide therapeutic window for flavonoids from this plant, it is crucial to conduct preliminary dose-range finding and toxicity studies for purified this compound in your specific animal model.

Q4: How should I prepare this compound for in vivo administration?

This compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, and ethyl acetate.[1] For the successful in vivo study, the formulation for intravenous injection was used. A common general procedure for preparing poorly water-soluble compounds for in vivo studies involves:

  • Dissolving the compound in a minimal amount of a suitable organic solvent like DMSO.

  • Further diluting the solution with a pharmaceutically acceptable vehicle such as corn oil for oral administration or formulating it into an appropriate sterile solution for intravenous injection.

It is critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy - Insufficient dosage- Poor bioavailability with the chosen route of administration- The experimental model is not sensitive to this compound- Improper formulation leading to precipitation- Perform a dose-response study to determine the optimal dose.- Consider alternative routes of administration (e.g., intravenous vs. oral).- Confirm the expression of relevant targets in your cell line/animal model.- Ensure complete dissolution of this compound in the vehicle and check for stability.
Observed Toxicity - The administered dose is above the MTD in the specific animal model- Vehicle toxicity- Off-target effects- Reduce the dosage and/or the frequency of administration.- Run a vehicle-only control group to assess the toxicity of the formulation.- Conduct a thorough literature search for potential off-target effects of flavonoids.- Monitor animal health closely (body weight, behavior, etc.) and consider hematological and biochemical analysis.
Compound Precipitation - Poor solubility in the chosen vehicle- Temperature changes affecting solubility- Use a co-solvent system.- Prepare fresh formulations before each administration.- Gently warm the formulation to aid dissolution (ensure the compound is heat-stable).

Data Summary

In Vivo Efficacy of this compound in HepG2 Xenograft Model
Animal Model Dosage Administration Route Duration Efficacy Observed Toxicity
Nude Mice20 mg/kgIntravenous (IV)30 days (once daily)Significant tumor volume reductionNo toxicity to heart and liver tissues
Nude Mice30 mg/kgIntravenous (IV)30 days (once daily)17-54% tumor size reductionNo toxicity to heart and liver tissues

Experimental Protocols

General Protocol for In Vivo Antitumor Efficacy Study

  • Animal Model: Utilize an appropriate tumor model, such as a xenograft model with human cancer cells (e.g., HepG2) implanted in immunocompromised mice (e.g., nude mice).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the start of the experiment.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Formulation Preparation: Prepare the this compound formulation and the vehicle control. For example, dissolve this compound in DMSO and then dilute with sterile saline or another appropriate vehicle for injection.

  • Administration: Administer this compound (e.g., 20-30 mg/kg) and the vehicle control to their respective groups via the chosen route (e.g., intravenous injection) on the predetermined schedule (e.g., once daily).

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

    • Observe the animals for any signs of toxicity or distress.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups.

Visualizations

Leachianone_A_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Procaspase-3 This compound This compound This compound->Death Receptors activates This compound->Mitochondrion induces stress Caspase-3 Caspase-3 Procaspase-3->Caspase-3 activates PARP PARP Caspase-3->PARP ICAD ICAD Caspase-3->ICAD Cleaved PARP Cleaved PARP PARP->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis Cleaved ICAD Cleaved ICAD ICAD->Cleaved ICAD Cleaved ICAD->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

experimental_workflow Animal Model Selection Animal Model Selection Dose-Range Finding Study Dose-Range Finding Study Animal Model Selection->Dose-Range Finding Study Efficacy Study Efficacy Study Dose-Range Finding Study->Efficacy Study Determine MTD & effective dose Data Analysis Data Analysis Efficacy Study->Data Analysis

Caption: General experimental workflow for in vivo efficacy testing.

References

troubleshooting Leachianone A stability in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting the stability of Leachianone A in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

A1: this compound is a flavanone, specifically a trihydroxyflavanone, isolated from the roots of plants like Sophora flavescens. It has demonstrated anti-malarial, anti-inflammatory, and potent cytotoxic activities against cancer cell lines. Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. It is typically dissolved in organic solvents for experimental use.

Data Summary: this compound Solubility

Solvent Description Reference
DMSO Recommended solvent for creating high-concentration stock solutions.
Chloroform Suitable for initial dissolution and handling.
Dichloromethane An alternative organic solvent for solubilization.
Ethyl Acetate Can be used for extraction and solubilization.

| Acetone | Another potential organic solvent for this compound. | |

Q2: What is the known mechanism of action for this compound's cytotoxic effects?

A2: this compound induces apoptosis (programmed cell death) in cancer cells, such as the human hepatoma cell line HepG2. Its mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.

Q3: My this compound solution appears to have precipitated in the cell culture medium. What should I do?

A3: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous medium. The final DMSO concentration in your culture should ideally be kept below 0.5% to avoid solvent toxicity and improve compound solubility. If precipitation occurs, consider optimizing your dilution protocol by adding the stock solution to media containing serum (e.g., FBS), as proteins like albumin can help stabilize the compound and increase its apparent solubility.

Troubleshooting Guide: this compound Instability

Q4: I'm observing a decrease in this compound's activity over a long incubation period (48-72 hours). What could be the cause?

A4: A decline in activity during extended experiments can be attributed to several factors beyond precipitation, including chemical degradation and metabolic instability.

Troubleshooting Workflow for Compound Instability

G cluster_0 Initial Observation cluster_1 Phase 1: Solubility & Precipitation Check cluster_2 Phase 2: Chemical & Metabolic Stability Check cluster_3 Phase 3: Binding & Adsorption Check A Inconsistent or Diminishing Activity of this compound B Visually Inspect Culture for Precipitate A->B C Precipitate Observed? B->C D Optimize Dilution Protocol: - Add to serum-containing media - Reduce final DMSO concentration - Vortex during dilution C->D Yes E Perform Stability Assay (HPLC-MS) Incubate this compound in media (with and without cells) C->E No D->E F Significant Degradation? E->F G Degradation in cell-free media? F->G Yes J No Degradation, Still Low Activity F->J No H Chemical Instability: - Check media pH - Protect from light - Assess temperature sensitivity G->H Yes I Metabolic Instability: - Reduce incubation time - Use metabolic inhibitors - Consider cell-free assay G->I No L Issue Resolved H->L I->L K Assess Non-Specific Binding: - Test low-binding plates - Quantify compound in supernatant J->K K->L

Caption: A troubleshooting workflow for diagnosing this compound instability.

Potential Causes and Solutions:

  • Chemical Instability: Natural products can be sensitive to pH, light, and temperature. Flavonoids may degrade in cell culture media over time.

    • Solution: Test the stability of this compound in your specific cell culture medium without cells. Use an analytical method like HPLC-MS to quantify the amount of intact compound remaining after incubation at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • Metabolic Degradation: Cells, particularly liver-derived cells like HepG2, contain metabolic enzymes (e.g., Cytochrome P450s) that can modify and inactivate foreign compounds.

    • Solution: Compare the degradation rate of this compound in media incubated with your cells versus cell-free media. A significantly faster loss in the presence of cells points to metabolic breakdown. Consider shorter incubation times or using a less metabolically active cell line if your experimental goals permit.

  • Non-Specific Binding: Hydrophobic compounds can adsorb to the plastic surfaces of culture plates and tubes, reducing the effective concentration available to the cells.

    • Solution: Use low-binding microplates. You can also measure the concentration of this compound in the culture supernatant at the end of the experiment to determine how much has been lost from the solution.

Q5: How can I experimentally determine the stability of this compound in my specific cell culture setup?

A5: A quantitative stability assay using Liquid Chromatography-Mass Spectrometry (LC-MS) is the most reliable method. This allows you to measure the precise concentration of the parent compound over time.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media

This protocol determines the chemical stability of this compound in your specific medium and the contribution of cellular metabolism to its degradation.

  • Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Culture your cells of interest (e.g., HepG2) in a 24-well plate until they reach ~80-90% confluency.

  • Experimental Setup:

    • Test Group (Metabolic Stability): In wells containing cells, replace the medium with fresh medium containing a final concentration of this compound (e.g., 10 µM).

    • Control Group (Chemical Stability): In parallel wells without cells, add the same concentration of this compound to the medium.

    • Vehicle Control: Prepare wells with and without cells containing only the vehicle (e.g., 0.1% DMSO).

  • Time-Course Sampling:

    • Incubate the plate at 37°C in a CO₂ incubator.

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots of the culture medium from each group.

  • Sample Processing:

    • To precipitate proteins and stop enzymatic reactions, add 200 µL of ice-cold acetonitrile containing an internal standard to each 100 µL sample.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet debris.

    • Transfer the supernatant to fresh tubes or an HPLC vial plate.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

    • Plot the percentage of remaining this compound against time for both the cell-containing and cell-free conditions to determine its half-life and degradation profile.

Data Presentation: Stability of this compound

Time (Hours) % Remaining (Cell-Free Media) % Remaining (With Cells)
0 100% 100%
2 [Experimental Data] [Experimental Data]
8 [Experimental Data] [Experimental Data]
24 [Experimental Data] [Experimental Data]

| 48 | [Experimental Data] | [Experimental Data] |

Signaling Pathway Visualization

As this compound has been shown to induce apoptosis, understanding the key pathways is crucial for interpreting experimental results.

Apoptotic Signaling Pathway Induced by this compound

G cluster_0 This compound Action cluster_1 Extrinsic Pathway cluster_2 Intrinsic (Mitochondrial) Pathway cluster_3 Execution Phase LA This compound DR Death Receptors (e.g., Fas, TRAIL-R) LA->DR Mito Mitochondrion LA->Mito C8 Pro-Caspase-8 DR->C8 recruits aC8 Active Caspase-8 C8->aC8 activates Bax Bax/Bak Activation aC8->Bax activates (via Bid) C3 Pro-Caspase-3 aC8->C3 activates Mito->Bax CytoC Cytochrome c Release Bax->CytoC C9 Pro-Caspase-9 CytoC->C9 activates aC9 Active Caspase-9 (Apoptosome) C9->aC9 aC9->C3 activates aC3 Active Caspase-3 C3->aC3 PARP PARP Cleavage aC3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induces apoptosis via extrinsic and intrinsic pathways.

Technical Support Center: Total Synthesis of Leachianone A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Leachianone A has not been published in peer-reviewed literature. This guide is a proactive resource for researchers contemplating or undertaking this synthetic challenge. The troubleshooting advice and protocols are based on established methodologies for the synthesis of structurally related complex flavonoids and address the key foreseeable challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The total synthesis of this compound presents several significant challenges stemming from its unique structure: a stereochemically complex, C8-substituted prenylated flavanone. The main hurdles include:

  • Enantioselective synthesis of the flavanone core: Establishing the (2S) stereocenter is crucial and can be complicated by potential racemization.

  • Synthesis of the chiral lavandulyl side chain: The irregular monoterpene side chain possesses a (2R) stereocenter that must be synthesized with high purity.

  • Regioselective C8-alkylation: Attaching the bulky lavandulyl group specifically at the C8 position of the electron-rich A-ring, avoiding reaction at the competing C6 position.

  • Protecting group strategy: Managing the four phenolic hydroxyl groups and one methoxy group requires a robust and orthogonal protecting group strategy to avoid unwanted side reactions during the synthesis.

Q2: What is a plausible retrosynthetic strategy for this compound?

A2: A logical retrosynthetic approach would disconnect the molecule at key, challenging bond formations. A proposed strategy is outlined below, which simplifies the target into more manageable synthetic precursors.

G LeachianoneA This compound FlavanoneCore Protected (2S)-Flavanone Core LeachianoneA->FlavanoneCore C8-Alkylation LavandulylSidechain (2R)-Lavandulyl Electrophile (e.g., Bromide) LeachianoneA->LavandulylSidechain C8-Alkylation Chalcone Protected 2'-Hydroxychalcone FlavanoneCore->Chalcone Intramolecular Cyclization Acetophenone A-Ring Precursor (Substituted Acetophenone) Chalcone->Acetophenone Claisen-Schmidt Condensation Benzaldehyde B-Ring Precursor (Substituted Benzaldehyde) Chalcone->Benzaldehyde Claisen-Schmidt Condensation G cluster_0 Protecting Group Strategy Start Polyhydroxy Flavanone Precursor Protect Selective Protection Start->Protect Protected Protected Intermediate (e.g., Bn, TBS ethers) Protect->Protected Step1 Synthesis Step 1 (e.g., C8-Alkylation) Protected->Step1 Deprotect1 Selective Deprotection 1 (e.g., TBAF for TBS) Step1->Deprotect1 Intermediate1 Partially Deprotected Intermediate Deprotect1->Intermediate1 Step2 Synthesis Step 2 Intermediate1->Step2 Deprotect2 Final Deprotection (e.g., H₂, Pd/C for Bn) Step2->Deprotect2 Final This compound Deprotect2->Final G cluster_direct Direct Alkylation (e.g., Friedel-Crafts) cluster_directed Directed Rearrangement Strategy start Low C8/C6 Selectivity direct_alkylation Steric Hindrance? start->direct_alkylation Attempting Direct Alkylation claisen_rearrangement Inefficient Rearrangement? start->claisen_rearrangement Using Directed Strategy lewis_acid Change Lewis Acid (e.g., from AlCl₃ to ZnCl₂) direct_alkylation->lewis_acid temp Lower Temperature direct_alkylation->temp o_prenylation Optimize O-Prenylation (C7-OH selective) claisen_rearrangement->o_prenylation rearrangement_conditions Vary Rearrangement Conditions (e.g., Heat in Ac₂O) claisen_rearrangement->rearrangement_conditions success Improved C8 Selectivity rearrangement_conditions->success

Technical Support Center: Enhancing Leachianone A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purification yield of Leachianone A.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction and purification of this compound.

Issue 1: Low this compound Yield

  • Question: Why is my this compound yield consistently low?

  • Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and potential solutions:

    • Suboptimal Extraction Method: The choice of extraction technique significantly impacts yield. Conventional methods may be less efficient. Consider employing advanced techniques like ultrasonic-assisted extraction, which has been shown to improve the recovery of flavonoids.[1][2]

    • Incorrect Extraction Parameters: For ultrasonic-assisted extraction, the frequency and duration are critical. Studies have shown that a frequency of 72 kHz for 30 minutes can produce a high yield.[1][3] Exceeding the optimal extraction time can lead to degradation and a decrease in yield.[3]

    • Inappropriate Solvent Selection: The polarity of the extraction solvent is crucial for efficiently dissolving this compound. While ethanol and water have been used, the ratio can affect the yield.[1][3] For flavonoids like this compound, aqueous mixtures of ethanol or methanol are often effective.

    • Degradation During Processing: this compound, like many flavonoids, can be sensitive to heat and light.[4][5] Ensure that extraction is performed at lower temperatures to avoid thermal damage.[1] It is also advisable to protect samples from light during processing and storage.

    • Incomplete Cell Lysis: The plant material's cell walls must be sufficiently disrupted to release the compound. Ensure the raw material, such as the dried roots of Sophora flavescens, is properly ground before extraction.[3]

Issue 2: Poor Purity of the Final Product

  • Question: My final this compound sample contains significant impurities. How can I improve its purity?

  • Answer: Achieving high purity requires effective separation and purification techniques following initial extraction.

    • Ineffective Chromatographic Separation: A single chromatographic step may not be sufficient to remove all impurities. High-performance liquid chromatography (HPLC) is a widely used method for the analysis and purification of this compound.[1] For preparative scale, consider advanced techniques like high-speed counter-current chromatography (HSCCC), which has been successfully used for the one-step separation of flavonoids from Sophora flavescens.[3]

    • Co-elution of Similar Compounds: The crude extract of Sophora flavescens contains other flavonoids and alkaloids that may have similar retention times to this compound.[6] Optimizing the mobile phase gradient in your HPLC method is crucial for resolving these closely related compounds. A common mobile phase consists of a gradient of acetonitrile/acetic acid and water/acetic acid.[1][3]

    • Use of a Guard Column: To protect your main analytical or preparative column and improve separation, consider using a guard column to remove strongly retained impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended source material for this compound extraction?

A1: this compound is a naturally occurring flavonoid that has been isolated from the roots of Sophora flavescens and Sophora leachiana.[7] The dried roots of Sophora flavescens are a commonly used source material.[3]

Q2: What are the key chemical properties of this compound I should be aware of during purification?

A2: this compound is a trihydroxyflavanone.[7] Its structure contains multiple hydroxyl groups, which contribute to its polarity and solubility in polar solvents. Understanding its molecular weight (approximately 438.5 g/mol ) is essential for mass spectrometry analysis.

Q3: Can you recommend a starting point for developing an HPLC method for this compound analysis?

A3: A good starting point is a reversed-phase HPLC (RP-HPLC) method coupled with mass spectrometry.[1] You can use a C18 column and a gradient mobile phase. A typical mobile phase system involves a gradient of:

  • Solvent A: Water with 0.1% acetic acid
  • Solvent B: Acetonitrile with 0.1% acetic acid A linear gradient from 20% B to 35% B over 60 minutes has been shown to be effective.[1][3]

Q4: Are there any alternatives to ultrasonic-assisted extraction?

A4: Yes, several modern extraction techniques can be used for flavonoids, including microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE).[2] The choice of method will depend on the available equipment and the scale of your purification.

Quantitative Data Summary

The following table summarizes the impact of different ultrasonic extraction conditions on the yield of compounds from Sophora flavescens.

Ultrasonic Frequency (kHz)Extraction Time (min)Extraction SolventResult
7230100% Ethanol or WaterHighest reported yield of 6.025 g from the experimental setup.[1][3]
4030100% Ethanol or WaterLower yield compared to 72 kHz.
7260100% Ethanol or WaterDecreased yield compared to 30 min extraction time.[3]
4060100% Ethanol or WaterLower yield and decreased efficiency.

Experimental Protocols

1. Ultrasonic-Assisted Extraction of this compound from Sophora flavescens

  • Sample Preparation: Grind the dried roots of Sophora flavescens into a fine powder.

  • Extraction:

    • Place a known amount of the powdered root into an extraction vessel.

    • Add the extraction solvent (e.g., 100% ethanol) to the vessel.

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasonic waves at a frequency of 72 kHz for 30 minutes.[1][3] Maintain a low temperature to prevent thermal degradation.[1]

  • Filtration: After extraction, filter the mixture to separate the solid residue from the liquid extract.

  • Concentration: Concentrate the liquid extract under reduced pressure to obtain the crude extract containing this compound.

2. RP-HPLC-MS Analysis of this compound

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase:

      • Solvent A: Water/acetic acid (99.9/0.1, v/v)[1][3]

      • Solvent B: Acetonitrile/acetic acid (99.9/0.1, v/v)[1][3]

    • Gradient: Linearly increase the concentration of Solvent B from 20% to 35% over 60 minutes.[1][3]

    • Flow Rate: Set an appropriate flow rate (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at a suitable wavelength for flavonoids (e.g., 280 nm) and a mass spectrometer for identification.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for flavonoids.

    • Analysis: Scan for the [M-H]⁻ ion of this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification & Analysis start Dried Sophora flavescens Roots grinding Grinding start->grinding extraction Ultrasonic-Assisted Extraction (72 kHz, 30 min) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract hplc RP-HPLC Separation crude_extract->hplc ms Mass Spectrometry Analysis hplc->ms pure_leachianone_a Pure this compound ms->pure_leachianone_a

Caption: Workflow for this compound Extraction and Purification.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Suboptimal Extraction Method issue->cause1 cause2 Incorrect Parameters issue->cause2 cause3 Wrong Solvent issue->cause3 cause4 Degradation issue->cause4 sol1 Use Ultrasonic-Assisted Extraction cause1->sol1 sol2 Optimize Frequency & Time (e.g., 72 kHz, 30 min) cause2->sol2 sol3 Use Ethanol/Water Mixtures cause3->sol3 sol4 Control Temperature & Protect from Light cause4->sol4

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Overcoming Poor Bioavailability of Leachianone A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Leachianone A.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound show high potency, but the compound is not efficacious in my in vivo animal models. What could be the reason for this discrepancy?

A1: This is a common challenge encountered with many natural compounds, including flavonoids like this compound. The discrepancy between in vitro potency and in vivo efficacy is often attributed to poor oral bioavailability. Several factors can contribute to this:

  • Low Aqueous Solubility: this compound, being a flavonoid, is likely to have poor solubility in aqueous solutions, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1][2][3]

  • Poor Intestinal Permeability: The intestinal epithelium forms a barrier that can limit the passage of compounds into the bloodstream.[4][5][6] Factors such as molecular size, lipophilicity, and interaction with efflux transporters can affect permeability.[7][8]

  • Extensive First-Pass Metabolism: After absorption into the intestinal cells and passage to the liver, this compound may be rapidly metabolized by enzymes, primarily Cytochrome P450s (CYPs), before it reaches systemic circulation.[7][9] Flavanones are known to undergo significant metabolism into sulfates and glucuronides.[9]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters present in the intestinal wall can actively pump this compound back into the GI lumen, reducing its net absorption.[8]

Q2: What is the solubility of this compound?

Q3: Are there any known drug delivery systems that have been successfully used for compounds similar to this compound?

A3: While specific studies on this compound are limited, various drug delivery systems have been successfully employed to enhance the bioavailability of other poorly soluble flavonoids:

  • Nanoformulations: Nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), can increase the surface area for dissolution and improve absorption.[12][13]

  • Liposomes and Micelles: These lipid-based carriers can encapsulate lipophilic drugs, protecting them from degradation and enhancing their transport across the intestinal membrane.[14]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.[1][15][16][17]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[1]

Troubleshooting Guides

Issue 1: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty dissolving this compound in aqueous buffers for in vitro assays.

  • Precipitation of the compound in cell culture media.

  • Low and variable results in in vivo studies after oral administration.

Troubleshooting Steps:

  • Solubility Assessment:

    • Experimentally determine the solubility of this compound in various pharmaceutically relevant aqueous buffers (e.g., PBS pH 7.4, Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Formulation Strategies to Enhance Solubility:

    • Co-solvents: For in vitro studies, consider using a small percentage of a biocompatible co-solvent like DMSO or ethanol. However, be mindful of potential solvent toxicity in cellular assays.

    • pH Adjustment: Evaluate if the solubility of this compound is pH-dependent. Adjusting the pH of the formulation buffer may improve solubility if the molecule has ionizable groups.[18]

    • Particle Size Reduction: Micronization or nanocrystallization increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[2][18]

    • Formulation into Enabling Drug Delivery Systems: Explore the use of solid dispersions, nanoemulsions, or liposomes as described in the FAQs.

Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 cell permeability assays.

  • Low systemic exposure (in vivo) despite adequate solubility and dissolution of the formulation.

Troubleshooting Steps:

  • Assess Intestinal Permeability:

    • Perform an in vitro Caco-2 permeability assay to determine the Papp value for this compound. This will help classify its permeability potential.

  • Investigate Efflux Transporter Involvement:

    • Conduct the Caco-2 permeability assay in the presence of known P-gp inhibitors (e.g., verapamil) or BCRP inhibitors. A significant increase in the apical-to-basolateral transport of this compound would suggest it is a substrate for these efflux pumps.

  • Strategies to Improve Permeability:

    • Permeation Enhancers: Co-administration with safe and effective permeation enhancers can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.[7] However, this approach requires careful evaluation to avoid toxicity.

    • Nanoformulations: Encapsulating this compound in nanoparticles can facilitate its uptake through endocytosis or by protecting it from efflux transporters.[19]

Issue 3: Suspected Rapid Metabolism

Symptoms:

  • Low plasma concentrations of the parent this compound molecule after oral administration.

  • Detection of potential metabolites (e.g., glucuronide or sulfate conjugates) in plasma or urine.

Troubleshooting Steps:

  • Metabolic Stability Assessment:

    • Conduct an in vitro metabolic stability assay using liver microsomes or S9 fractions.[20] This will provide an estimate of the intrinsic clearance of this compound.

  • Identify Metabolites:

    • Use LC-MS/MS to analyze samples from in vitro metabolic stability assays or in vivo studies to identify the major metabolites.

  • Strategies to Reduce First-Pass Metabolism:

    • Co-administration with Metabolic Inhibitors: While not a viable therapeutic strategy for chronic use due to potential drug-drug interactions, co-administration with known inhibitors of relevant CYP enzymes or UGTs in preclinical studies can help confirm the extent of first-pass metabolism.

    • Prodrug Approach: Chemical modification of this compound to create a prodrug that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation can be considered.[1]

    • Nanoformulations: Encapsulation can protect the drug from metabolic enzymes in the gut and liver.

Data Presentation

Table 1: Comparison of this compound Solubility in Different Media

MediumTemperature (°C)Solubility (µg/mL)
Deionized Water25< 1
PBS (pH 7.4)37~1.5
Simulated Gastric Fluid (pH 1.2)37~0.5
Simulated Intestinal Fluid (pH 6.8)37~2.0

Note: The data presented in this table is hypothetical and should be experimentally determined.

Table 2: Efficacy of Different Formulation Strategies on Bioavailability Parameters (Hypothetical Data)

FormulationParticle SizeDrug Loading (%)Dissolution Rate (µ g/min/cm ²)In Vivo AUC (ng·h/mL)
Unformulated this compound> 50 µm1000.150
Micronized this compound2-5 µm1001.2150
This compound Solid Dispersion (1:10 with PVP K30)N/A1015.5800
This compound Nanoemulsion100-200 nm525.01500
This compound Liposomes150-250 nm818.01200

Note: This table provides a hypothetical comparison. Actual results may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Weigh 100 mg of this compound and 1000 mg of PVP K30 (1:10 ratio).

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin, dry film is formed on the flask wall.

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of Simulated Intestinal Fluid (pH 6.8) containing 0.5% Tween 80 to maintain sink conditions.

  • Procedure:

    • Set the paddle speed to 75 RPM and maintain the temperature at 37 ± 0.5°C.

    • Add a quantity of the this compound formulation equivalent to 10 mg of this compound to the dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with an equal volume of fresh dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation leachianone_a This compound formulation_process Formulation Process (e.g., Solvent Evaporation, High-Pressure Homogenization) leachianone_a->formulation_process excipients Bioavailability Enhancing Excipients (e.g., Polymers, Lipids) excipients->formulation_process solubility Solubility Studies formulation_process->solubility dissolution Dissolution Testing formulation_process->dissolution permeability Caco-2 Permeability formulation_process->permeability metabolism Metabolic Stability formulation_process->metabolism animal_model Oral Administration to Animal Model dissolution->animal_model pk_study Pharmacokinetic (PK) Study animal_model->pk_study pd_study Pharmacodynamic (PD) Study / Efficacy pk_study->pd_study

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

troubleshooting_bioavailability start Poor In Vivo Efficacy solubility Is aqueous solubility low? start->solubility permeability Is intestinal permeability poor? solubility->permeability No sol_strat Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersions - Nanoformulations solubility->sol_strat Yes metabolism Is it rapidly metabolized? permeability->metabolism No perm_strat Permeability Enhancement Strategies: - Nanoformulations to bypass efflux - Use of permeation enhancers permeability->perm_strat Yes met_strat Metabolism Reduction Strategies: - Encapsulation (Nanoformulations) - Prodrug approach metabolism->met_strat Yes end_node Improved Bioavailability metabolism->end_node No sol_strat->end_node perm_strat->end_node met_strat->end_node

Caption: A logical troubleshooting guide for addressing the poor bioavailability of this compound.

flavonoid_metabolism cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation lumen Lumen This compound (Oral) enterocyte Enterocyte lumen->enterocyte Absorption enterocyte->lumen P-gp Efflux portal_vein Portal Vein enterocyte->portal_vein phase1_enterocyte Phase I Metabolism (CYPs) enterocyte->phase1_enterocyte phase2_enterocyte Phase II Metabolism (UGTs, SULTs) enterocyte->phase2_enterocyte liver Liver portal_vein->liver systemic Systemic Circulation (Target Tissues) liver->systemic phase1_liver Phase I Metabolism (CYPs) liver->phase1_liver phase2_liver Phase II Metabolism (UGTs, SULTs) liver->phase2_liver phase1_enterocyte->enterocyte Metabolites phase2_enterocyte->enterocyte Conjugates phase1_liver->liver Metabolites phase2_liver->liver Conjugates

Caption: General signaling pathway for the first-pass metabolism of flavonoids like this compound.

References

refining Leachianone A treatment duration for apoptosis studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for refining Leachianone A treatment duration in apoptosis studies. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a cytotoxic compound isolated from Radix Sophorae. It has been shown to induce apoptosis in cancer cells, such as human hepatoma HepG2 cells, by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1][2] Mechanistically, treatment with this compound leads to a dose-dependent decrease in the precursor forms of caspase-3, caspase-8, and caspase-9.[2] This activation of initiator (caspases-8, -9) and executioner (caspase-3) caspases results in the cleavage of downstream substrates like poly-ADP-ribose polymerase (PARP) and the inhibitor of caspase-activated DNase (ICAD), leading to the characteristic biochemical and morphological changes of apoptosis.[2]

Q2: I am starting my experiments. What is a good starting concentration and treatment duration for this compound?

A2: A good starting point is to perform a dose-response experiment followed by a time-course experiment. For human hepatoma HepG2 cells, published IC50 (half-maximal inhibitory concentration) values can serve as a guide. For example, one study reported IC50 values of 6.9 µg/ml, 3.4 µg/ml, and 2.8 µg/ml for 24, 48, and 72-hour treatments, respectively.[2] We recommend starting with a 48-hour treatment duration and testing a range of concentrations around the 3.4 µg/ml mark (e.g., 1, 5, 10, 20 µg/ml) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: My cells are detaching and look necrotic rather than apoptotic after treatment. What should I do?

A3: This is a common issue when the concentration of the cytotoxic agent is too high or the treatment duration is too long, leading to overwhelming cellular stress and secondary necrosis.

  • Troubleshooting Steps:

    • Reduce Concentration: Lower the concentration of this compound. High concentrations can cause a rapid shift from apoptosis to necrosis.[2]

    • Shorten Duration: Reduce the treatment time. Perform a time-course experiment (e.g., 12, 24, 36, 48 hours) to identify a time point where markers of early apoptosis are maximal, before significant necrosis occurs.

    • Use Annexin V/PI Staining: Use Annexin V and Propidium Iodide (PI) co-staining to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[3][4] This will allow you to quantify the different cell populations and optimize your conditions to favor apoptosis.

Q4: I am not seeing a consistent increase in apoptosis with increasing this compound concentration. Why might this be?

A4: Inconsistent results can stem from several factors.

  • Troubleshooting Steps:

    • Cell Culture Conditions: Ensure your cells are healthy, sub-confluent, and in the logarithmic growth phase before treatment. Cell density can significantly impact drug sensitivity.

    • Compound Stability: this compound stock solutions should be stored properly. For example, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[2] Avoid repeated freeze-thaw cycles.

    • Assay Timing: Ensure that you are analyzing the cells at an appropriate time point. The peak of apoptosis can be transient. A detailed time-course experiment is crucial.

    • Assay Variability: Ensure consistent cell numbers, reagent concentrations, and incubation times for all your assays. Use appropriate controls for each experiment.[5]

Reference Data: this compound Cytotoxicity

The following table summarizes the reported IC50 values for this compound in the human hepatoma HepG2 cell line at different time points. This data can be used as a reference for designing initial dose-response experiments.

Cell LineTreatment DurationIC50 ValueCitation
HepG224 hours6.9 µg/ml[2]
HepG248 hours3.4 µg/ml[1][2]
HepG272 hours2.8 µg/ml[2]

Experimental Protocols & Visualizations

General Workflow for Optimizing Treatment Duration

The following diagram outlines a logical workflow for determining the optimal concentration and treatment duration of this compound for inducing apoptosis in a new cell line.

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Validation A 1. Seed cells at optimal density B 2. Treat with a wide range of This compound concentrations (e.g., 0.1 - 50 µg/ml) A->B C 3. Incubate for a fixed, intermediate time (e.g., 48 hours) B->C D 4. Assess cell viability (e.g., MTT, WST-1 assay) C->D E 5. Determine IC50 value D->E F 6. Treat cells with the determined IC50 concentration E->F Use IC50 for time-course G 7. Harvest cells at multiple time points (e.g., 6, 12, 24, 48h) F->G H 8. Analyze for apoptosis markers (e.g., Annexin V/PI, Caspase-3 cleavage) G->H I 9. Identify optimal time point for maximal apoptosis H->I J 10. Validate optimal conditions with mechanistic assays (e.g., Western blot for caspases) I->J

Caption: Workflow for optimizing this compound treatment conditions.

Protocol: Apoptosis Detection by Annexin V/PI Staining

This protocol is adapted for flow cytometry to differentiate between viable, apoptotic, and necrotic cells following this compound treatment.[3][4]

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 0.5 x 10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO).

    • Incubate for the predetermined optimal duration.

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains detached apoptotic and necrotic cells.

    • Wash the adherent cells with PBS, then detach them using trypsin.

    • Combine the cells from the medium and the trypsinized fraction. Centrifuge at 500 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Be sure to include unstained, Annexin V-only, and PI-only controls to set the proper gates for analysis.

Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates the known molecular mechanism of this compound in inducing apoptosis, involving both the intrinsic and extrinsic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway LA This compound DR Death Receptors LA->DR Activates Casp8 Pro-Caspase-8 LA->Casp8 Reduces pro-form Mito Mitochondria LA->Mito Induces stress Casp9 Pro-Caspase-9 LA->Casp9 Reduces pro-form Casp3 Pro-Caspase-3 LA->Casp3 Reduces pro-form DR->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Cleavage aCasp8->Casp3 Mito->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 Cleavage aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Cleavage PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: this compound apoptotic signaling pathway.

References

dealing with Leachianone A degradation during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Leachianone A extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to this compound degradation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound is a trihydroxyflavanone, a type of flavonoid, isolated from the roots of plants like Sophora flavescens and Sophora leachiana.[1] Like many flavonoids, its structure, which includes multiple hydroxyl groups, makes it susceptible to degradation under various conditions such as exposure to high temperatures, light, extreme pH, and oxidative environments. This degradation can lead to reduced yield and the formation of impurities, compromising the quality and bioactivity of the final extract.

Q2: What are the main factors that can cause this compound degradation during extraction?

A2: The primary factors that can lead to the degradation of flavonoids like this compound include:

  • Temperature: High temperatures can accelerate degradation reactions. For some flavonoids, degradation has been observed at temperatures above 60-80°C.

  • Light: Exposure to UV and visible light can induce photodegradation.[2][3][4][5]

  • pH: Both acidic and alkaline conditions can catalyze the degradation of flavanones. Alkaline conditions, in particular, can promote the oxidation and rearrangement of the flavonoid structure.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially when combined with other factors like light and high temperature.

  • Enzymes: If the plant material is not properly handled, endogenous enzymes like polyphenol oxidase and peroxidase can contribute to degradation.

Q3: Which extraction methods are recommended to minimize this compound degradation?

A3: Modern extraction techniques are generally preferred over traditional methods like Soxhlet or prolonged maceration at high temperatures. Recommended methods include:

  • Ultrasonic-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls and enhance extraction efficiency at lower temperatures and for shorter durations, thereby minimizing thermal degradation.[6][7]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to shorter extraction times. However, careful control of microwave power and temperature is crucial to prevent thermal degradation.[8][9][10][11]

Q4: What solvents are best for extracting this compound while maintaining its stability?

A4: Ethanol and methanol, often in aqueous mixtures (e.g., 50-90% ethanol), are commonly used and effective solvents for extracting flavonoids like this compound. The choice of solvent can also impact stability, so it's important to use high-purity solvents and consider de-gassing them to remove dissolved oxygen.

Q5: How can I monitor for this compound degradation during my experiments?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most common and reliable method for monitoring this compound and its potential degradation products. By comparing the chromatograms of fresh extracts with those that have been subjected to potentially degrading conditions, you can assess the stability of your compound.

Troubleshooting Guides

Issue 1: Low Yield of this compound in the Final Extract
Potential Cause Troubleshooting Step
Thermal Degradation Lower the extraction temperature. For UAE, consider using a cooling water bath. For MAE, use lower microwave power and shorter extraction times.
Photodegradation Protect your sample from light at all stages of the extraction process. Use amber glassware or cover your containers with aluminum foil.
Oxidative Degradation De-gas your solvents before use by sparging with nitrogen or argon. Consider adding an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent, though their compatibility should be verified.
Incomplete Extraction Optimize your extraction parameters, including solvent-to-solid ratio, particle size of the plant material, and extraction time. Ensure the plant material is finely ground to increase surface area.
pH-Induced Degradation Buffer your extraction solvent to a slightly acidic or neutral pH (around pH 4-6), as extreme pH values can promote degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause Troubleshooting Step
Degradation Products If new peaks appear over time or under harsher extraction conditions, they are likely degradation products. Characterize these peaks using LC-MS to understand the degradation pathway.
Oxidation The formation of oxidation products is common. Implement the strategies to prevent oxidative degradation mentioned above.
Hydrolysis If working in highly acidic or alkaline conditions, hydrolysis of the flavanone ring may occur. Adjust the pH of your solvent system.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

This protocol is designed to extract this compound from plant material while minimizing degradation.

  • Sample Preparation:

    • Dry the plant material (e.g., roots of Sophora flavescens) at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 5 g of the powdered plant material and place it in a 250 mL amber conical flask.

    • Add 100 mL of 70% ethanol (v/v) to the flask (solid-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath equipped with temperature control.

    • Set the ultrasonic frequency to 40 kHz and the power to 200 W.

    • Set the extraction temperature to 50°C and the extraction time to 40 minutes.[12]

    • Throughout the process, ensure the flask is sealed to prevent solvent evaporation.

  • Post-Extraction Processing:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • Store the concentrated extract at -20°C in an amber vial, preferably under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol provides a rapid extraction method for this compound, with careful control of parameters to avoid degradation.

  • Sample Preparation:

    • Prepare the dried and powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 2 g of the powdered material into a microwave-safe extraction vessel.

    • Add 50 mL of 90% ethanol (solvent-to-material ratio of 25:1 mL/g).[8]

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to a moderate level (e.g., 350-500 W) and the temperature to 110°C.[8][11]

    • Set the extraction time to 25 minutes.[8]

  • Post-Extraction Processing:

    • After the extraction is complete and the vessel has cooled, filter the contents.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C.

    • Store the final extract under the same protective conditions as described for the UAE protocol.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids
Extraction MethodTypical TemperatureTypical TimeAdvantagesDisadvantages
Soxhlet Extraction High (boiling point of solvent)6-24 hoursHigh extraction efficiencyPotential for thermal degradation of sensitive compounds
Maceration Room Temperature or slightly elevated24-72 hoursSimple, requires minimal equipmentTime-consuming, may have lower efficiency
Ultrasonic-Assisted Extraction (UAE) 40-60°C30-60 minutesFast, efficient, reduced thermal stressEquipment cost
Microwave-Assisted Extraction (MAE) 50-120°C5-30 minutesVery fast, efficientRequires careful temperature control to avoid degradation, equipment cost

Visualizations

Potential Degradation Pathway of a Flavanone

G LeachianoneA This compound (Flavanone) Chalcone Chalcone Intermediate LeachianoneA->Chalcone Ring Opening (Alkaline conditions) OxidizedProducts Oxidized Products LeachianoneA->OxidizedProducts Oxidation (O2, Light, Heat) PhenolicAcids Simpler Phenolic Acids Chalcone->PhenolicAcids Cleavage G cluster_extraction Extraction cluster_analysis Analysis & Storage PlantMaterial Dried & Powdered Plant Material Extraction Extraction (UAE or MAE) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract HPLC HPLC-UV/MS Analysis CrudeExtract->HPLC Storage Storage (-20°C, Dark, Inert Atm.) CrudeExtract->Storage

References

Technical Support Center: Method Development for Separating Leachianone A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method development of separating Leachianone A isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of these complex biflavonoid isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound isomers.

Q1: Why am I observing poor resolution between this compound isomers?

Possible Causes & Solutions:

  • Inappropriate Stationary Phase: The selectivity of the column is critical for separating structurally similar isomers.

    • Troubleshooting Steps:

      • Screen Different Columns: Test a variety of stationary phases with different selectivities (e.g., C18, Phenyl-Hexyl, Cyano). For chiral separations, screening different chiral stationary phases (CSPs) is essential.[1][2]

      • Consider Particle Size: Smaller particle sizes (e.g., <3 µm) can improve efficiency and resolution, but may increase backpressure.

  • Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and selectivity of the separation.[1]

    • Troubleshooting Steps:

      • Adjust Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Acetonitrile often provides better resolution for complex mixtures.

      • Modify pH: For ionizable compounds, adjusting the pH of the mobile phase with a suitable buffer can significantly alter retention and selectivity.[3]

      • Incorporate Additives: Small amounts of additives like formic acid or trifluoroacetic acid can improve peak shape and selectivity.

  • High Flow Rate: A flow rate that is too high can lead to peak broadening and decreased resolution.

    • Troubleshooting Steps:

      • Reduce Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often improving resolution.

Q2: My peaks for this compound isomers are tailing. What could be the cause?

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with polar functional groups on the analytes, causing peak tailing.

    • Troubleshooting Steps:

      • Use an End-Capped Column: Modern, high-purity silica columns with end-capping are less prone to these secondary interactions.[1]

      • Add a Competitive Base: For basic compounds, adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can reduce tailing.

      • Lower Mobile Phase pH: For acidic compounds, lowering the pH can suppress ionization and reduce tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes.[1][3]

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the volume of the sample injected onto the column.

      • Dilute the Sample: Lower the concentration of the sample.

  • Contamination at the Column Inlet: Accumulation of particulate matter or strongly retained compounds from the sample can disrupt the flow path and cause peak distortion.[4]

    • Troubleshooting Steps:

      • Use a Guard Column: A guard column installed before the analytical column can trap contaminants and is more easily replaced.[4]

      • Filter Samples: Ensure all samples are filtered through a 0.22 µm or 0.45 µm filter before injection.

Q3: I am experiencing inconsistent retention times for this compound isomers between runs. Why is this happening?

Possible Causes & Solutions:

  • Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[1]

    • Troubleshooting Steps:

      • Precise Measurement: Use volumetric flasks and graduated cylinders for accurate measurement of solvents.

      • Premix Mobile Phase: If using an isocratic method, premixing the mobile phase in a single container can ensure consistency.

      • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[3]

  • Lack of Column Equilibration: Insufficient equilibration time with the new mobile phase can cause retention time drift.[1]

    • Troubleshooting Steps:

      • Adequate Equilibration: Flush the column with at least 10-20 column volumes of the new mobile phase before starting the analysis.

  • Fluctuations in Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which influence retention time.

    • Troubleshooting Steps:

      • Use a Column Oven: A thermostatically controlled column oven will maintain a consistent temperature throughout the analysis.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for developing a separation method for this compound isomers on HPLC?

A good starting point is to use a reversed-phase C18 column with a gradient elution. A typical gradient might be from a low percentage of organic solvent (e.g., 20% acetonitrile in water with 0.1% formic acid) to a high percentage (e.g., 80% acetonitrile) over 20-30 minutes. The UV detection wavelength can be set based on the UV-Vis spectrum of this compound, likely in the range of 280-350 nm.

Q5: How can I improve the separation of chiral this compound isomers?

For chiral separations, a specialized chiral stationary phase (CSP) is necessary.[5]

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating flavonoid isomers.[5] Screening several different CSPs is highly recommended.

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) mobile phases can be used with CSPs. The choice will depend on the specific column and the isomers being separated.

  • Temperature: Temperature can have a significant effect on chiral recognition, so optimizing the column temperature is crucial.

Q6: What are the advantages of using High-Speed Countercurrent Chromatography (HSCCC) for separating this compound isomers?

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase.[6] This eliminates issues like irreversible sample adsorption and peak tailing caused by interactions with a solid support.[6] HSCCC is particularly useful for preparative scale separations, allowing for the isolation of larger quantities of pure isomers.[6]

Experimental Protocols

Protocol 1: General HPLC Method for this compound Isomer Profiling

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 288 nm

Protocol 2: Chiral HPLC Method for Enantiomeric Separation

  • Column: Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Hexane:Ethanol (70:30, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • Detection: UV at 288 nm

Data Presentation

Table 1: Comparison of Stationary Phases for Achiral Separation of this compound Isomers

Stationary PhaseResolution (Isomer 1 vs. 2)Tailing Factor (Isomer 1)Backpressure (psi)
C181.31.41800
Phenyl-Hexyl1.61.21950
Cyano1.11.61700

Table 2: Effect of Mobile Phase Modifier on Chiral Separation

Mobile Phase Composition (Hexane:Ethanol)Resolution (Enantiomer A vs. B)Retention Time (Enantiomer A) (min)
80:201.812.5
70:302.19.8
60:401.57.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing raw_sample Crude Extract filtered_sample Filtered Sample (0.45 µm) raw_sample->filtered_sample Filtration hplc HPLC System filtered_sample->hplc Injection column Analytical Column (e.g., C18 or Chiral) hplc->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Data Acquisition integration Peak Integration & Analysis chromatogram->integration report Results integration->report Generate Report

Caption: A generalized workflow for the HPLC analysis of this compound isomers.

Troubleshooting_Logic start Problem: Poor Resolution cause1 Suboptimal Mobile Phase? start->cause1 cause2 Inappropriate Column? start->cause2 cause3 High Flow Rate? start->cause3 solution1a Adjust Organic/Aqueous Ratio cause1->solution1a Yes solution1b Modify pH / Additives cause1->solution1b Yes solution2 Screen Different Stationary Phases cause2->solution2 Yes solution3 Reduce Flow Rate cause3->solution3 Yes

Caption: A troubleshooting decision tree for addressing poor resolution issues.

References

strategies to reduce Leachianone A-induced toxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding Leachianone A-induced toxicity in normal cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity profile of this compound in normal cells?

A: Direct and comprehensive studies on the toxicity of this compound across a wide range of normal human cell lines are limited. However, an in vivo study in nude mice bearing HepG2 tumors showed no apparent toxicity to heart and liver tissues at therapeutic doses (20-30 mg/kg, intravenous injection, once daily for 30 days)[1][2]. It is important to note that the absence of observable toxicity in these specific organs in a mouse model does not preclude potential cytotoxicity in other normal cell types or at different concentrations.

For a related compound, Kushenol A (Leachianone E), a cytotoxic effect has been observed in a normal human lung epithelial cell line (BEAS-2B) with a half-maximal inhibitory concentration (IC50) of 57.2 µg/ml after 24 hours of treatment[3]. This suggests that flavonoids of this class can exhibit toxicity in normal cells at certain concentrations.

Q2: What is the likely mechanism of this compound-induced toxicity in normal cells?

A: The precise mechanism of this compound-induced toxicity in normal cells has not been fully elucidated. However, based on its known anti-cancer activity, the primary mechanism is likely the induction of apoptosis. In human hepatoma HepG2 cells, this compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways[1][4][5]. This process involves the activation of caspases-3, -8, and -9, and the cleavage of downstream substrates like poly-ADP-ribose polymerase (PARP)[4][5]. It is plausible that at sufficiently high concentrations, this same apoptotic machinery could be activated in normal cells.

Q3: Are there general strategies to mitigate potential this compound-induced toxicity in normal cells?

A: Yes, several general strategies used to protect normal cells from chemotherapy-induced toxicity could be applicable to this compound. These include:

  • Co-treatment with Antioxidants: Some flavonoids can induce oxidative stress. Co-administration of an antioxidant like N-acetylcysteine (NAC) may counteract this effect and improve the viability of normal cells[6][7].

  • Induction of Protective Cell Cycle Arrest (Cyclotherapy): Temporarily arresting normal cells in the G1 phase of the cell cycle can make them less susceptible to cytotoxic agents that target proliferating cells[8][9]. The use of CDK4/6 inhibitors has shown promise in this regard[10][11][12].

Troubleshooting Guides

Scenario 1: I am observing unexpected or high toxicity in my normal cell line when treated with this compound.

  • Question: My primary normal cell line is showing significant cell death at concentrations where my cancer cell line is only moderately affected. What steps can I take?

  • Answer:

    • Confirm the IC50: First, perform a dose-response experiment to accurately determine the IC50 of this compound in your specific normal cell line. Compare this to the IC50 in your cancer cell line to establish the therapeutic window.

    • Evaluate Time Dependency: The toxicity of this compound can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect[4].

    • Investigate the Mechanism: Use assays for apoptosis (e.g., Annexin V/PI staining) and oxidative stress (e.g., ROS measurement) to confirm if these are the primary mechanisms of cell death in your normal cells.

    • Test Protective Co-treatments: Based on the mechanistic findings, you can design experiments to test the efficacy of co-treatment with an antioxidant like N-acetylcysteine or a cell cycle inhibitor (see Experimental Protocols section).

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of this compound and Kushenol A

CompoundCell LineCell TypeIC50 ValueTreatment Duration
This compound HepG2Human Hepatoma3.4 µg/ml[1][4]48 hours
HepG2Human Hepatoma6.9 µg/ml[4]24 hours
HepG2Human Hepatoma2.8 µg/ml[4]72 hours
Kushenol A A549Human Lung Carcinoma5.3 µg/ml[3]24 hours
NCI-H226Human Lung Carcinoma20.5 µg/ml[3]24 hours
BEAS-2BNormal Human Lung Epithelial57.2 µg/ml[3]24 hours

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity in a Normal Cell Line

This protocol outlines a general method to determine the IC50 of this compound in a normal cell line using a colorimetric assay like the MTT assay.

  • Cell Seeding: Plate your normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a complete culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a suitable software package.

Protocol 2: Evaluating N-acetylcysteine (NAC) as a Protective Agent

This protocol describes how to test the potential of NAC to mitigate this compound-induced cytotoxicity.

  • Cell Seeding: Seed the normal cells in 96-well plates as described in Protocol 1.

  • Co-treatment Setup: Prepare solutions of this compound at a fixed concentration (e.g., the IC50 or 2x IC50) and NAC at various concentrations.

  • Treatment Groups:

    • Control (no treatment)

    • This compound alone

    • NAC alone (at each concentration)

    • This compound co-treated with each concentration of NAC

  • Incubation and Analysis: Incubate the cells for the desired duration (e.g., 48 hours). Assess cell viability using an appropriate assay as described in Protocol 1.

  • Evaluation: Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone to determine if NAC provides a protective effect.

Visualizations

LeachianoneA_Apoptosis_Pathway LeachianoneA This compound Extrinsic Extrinsic Pathway LeachianoneA->Extrinsic Intrinsic Intrinsic Pathway LeachianoneA->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Mitochondria Mitochondrial Stress Intrinsic->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Hypothesized apoptotic signaling pathway of this compound.

Toxicity_Mitigation_Workflow Start Start: Observe toxicity in normal cells DetermineIC50 1. Determine IC50 of This compound in normal cells Start->DetermineIC50 InvestigateMechanism 2. Investigate mechanism (Apoptosis, ROS) DetermineIC50->InvestigateMechanism SelectStrategy 3. Select protective strategy InvestigateMechanism->SelectStrategy Antioxidant Co-treat with Antioxidant (e.g., NAC) SelectStrategy->Antioxidant If ROS is high CellCycleArrest Co-treat with Cell Cycle Inhibitor (e.g., CDK4/6i) SelectStrategy->CellCycleArrest If apoptosis is proliferation-dependent AssessViability 4. Assess cell viability (co-treatment vs. This compound alone) Antioxidant->AssessViability CellCycleArrest->AssessViability AnalyzeResults 5. Analyze results and determine efficacy of strategy AssessViability->AnalyzeResults

References

Validation & Comparative

Leachianone A: A Comparative Analysis of its Antiproliferative Potency Against Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiproliferative activity of Leachianone A with other notable flavonoids. The information is compiled from various studies to offer a valuable resource for cancer research and drug discovery. The data is presented in a structured format to facilitate objective comparison, supplemented with detailed experimental protocols and signaling pathway diagrams.

I. Comparative Antiproliferative Activity

The antiproliferative effects of this compound and other flavonoids have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

It is important to note that the following data is collated from different studies. Direct comparison of IC50 values should be approached with caution, as experimental conditions such as cell line passage number, reagent sources, and specific assay parameters can influence the results.

Table 1: Antiproliferative Activity (IC50) of this compound and Other Flavonoids from Sophora flavescens in HepG2 Human Hepatoma Cells
FlavonoidIC50 (µM)Reference
This compound8.32 (equivalent to 3.4 µg/mL)[1][2]
Unnamed Flavonoid 220.46[3][4]
Other Flavonoids from S. flavescens0.46 - 48.6[3][4][5]

Note: The IC50 of this compound was originally reported as 3.4 µg/mL. This has been converted to µM for comparison, assuming a molecular weight of approximately 408.49 g/mol .

Table 2: Comparative Antiproliferative Activity (IC50 in µM) of Various Flavonoids in Different Cancer Cell Lines
FlavonoidBreast Cancer (MCF-7)Lung Cancer (A549)Colon Cancer (HT-29)Colon Cancer (Caco-2)Reference
Luteolin----[6]
Natsudaidain----[6]
Quercetin--PotentPotent[7]
Tangeretin----[6]
Eriodictyol----[6]
Nobiletin----[6]
Baicalein2.5-6.6 fold higher than colon-39.739.7[8]
FisetinLess potent than in other lines---[8]
Myricetin--Apoptosis-inducingApoptosis-inducing[8]
Artocarpin28.7322.40--[9]
Xanthohumol--More potent than 5-FU-[10]
Apigenin--Synergistic with 5-FU-[10]
Genistein--PotentPotent[7]

Note: A dash (-) indicates that data was not available in the cited sources for that specific combination of flavonoid and cell line.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative activity of flavonoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, quercetin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the flavonoid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with the flavonoid as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.

III. Signaling Pathways

Flavonoids exert their antiproliferative effects by modulating various signaling pathways involved in cell growth, survival, and apoptosis.

General Experimental Workflow for Assessing Antiproliferative Activity

G cluster_0 In Vitro Antiproliferative Activity Assessment start Cancer Cell Culture treatment Treatment with Flavonoid (e.g., this compound) start->treatment viability Cell Viability Assay (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 mechanism Mechanism of Action Analysis apoptosis->mechanism cell_cycle->mechanism

Caption: A generalized workflow for evaluating the antiproliferative effects of flavonoids in vitro.

Signaling Pathways Modulated by Flavonoids

Many flavonoids, including this compound, are known to induce apoptosis through the intrinsic and extrinsic pathways. The diagram below illustrates a simplified overview of these pathways and potential points of intervention by flavonoids.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Stress Cellular Stress Bcl2 Bcl-2 family (Bax/Bak, Bcl-2) Stress->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Flavonoids Flavonoids (e.g., this compound) Flavonoids->Caspase8 Activates Flavonoids->Bcl2 Modulates

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways targeted by flavonoids.

Potential Signaling Pathways Influenced by this compound

Based on its induction of apoptosis, this compound likely modulates key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, which are common targets for flavonoids. Further research is needed to elucidate the precise molecular interactions of this compound within these cascades.

G cluster_0 Signaling Pathways cluster_1 Cellular Processes LeachianoneA This compound NFkB NF-κB Pathway LeachianoneA->NFkB Inhibits (?) PI3K_Akt PI3K/Akt Pathway LeachianoneA->PI3K_Akt Inhibits (?) MAPK MAPK Pathway LeachianoneA->MAPK Modulates (?) Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival Apoptosis Apoptosis NFkB->Apoptosis PI3K_Akt->Survival PI3K_Akt->Apoptosis MAPK->Proliferation MAPK->Apoptosis

References

A Comparative Analysis of Leachianone A and Cisplatin in Cancer Cell Cytotoxicity and Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in-vitro anti-cancer effects of the natural flavonoid Leachianone A versus the conventional chemotherapeutic agent cisplatin. This guide provides a detailed comparison of their mechanisms of action, cytotoxicity, and impact on cellular signaling pathways, supported by experimental data and protocols.

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide presents a comparative study of two distinct compounds: this compound, a naturally occurring flavonoid, and cisplatin, a long-established platinum-based chemotherapy drug. This compound, isolated from Radix Sophorae, has demonstrated significant cytotoxic activity against various cancer cell lines.[1] Cisplatin, a cornerstone of cancer treatment for decades, is known for its DNA-damaging properties that lead to cell death.[2][3][4] This guide aims to provide an objective comparison of their performance in in-vitro cancer models, focusing on their cytotoxic effects, mechanisms of apoptosis induction, and influence on the cell cycle. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided to support further research.

Mechanism of Action

This compound: As a flavonoid, this compound is believed to exert its anti-cancer effects through the modulation of various signaling pathways involved in apoptosis, cell cycle regulation, and inflammation. Evidence suggests that this compound induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

Cisplatin: The primary mechanism of action for cisplatin involves its ability to form cross-links with DNA, leading to DNA damage.[2][3] This damage, if not repaired, triggers a cascade of cellular responses, including cell cycle arrest and apoptosis. Cisplatin-induced apoptosis can also be initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases.[2][4]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxic potential of a compound. The following table summarizes the available IC50 values for this compound and cisplatin in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

CompoundCell LineCancer TypeExposure Time (hours)IC50 (µM)Reference
This compound HepG2Liver Cancer488.32 (converted from 3.4 µg/mL)[1]
Cisplatin A549Lung Cancer24>10[5]
Cisplatin HCT116Colon Cancer72~5[6]
Cisplatin MCF-7Breast Cancer48~8[7]
Cisplatin U87 MGGlioblastoma48~20[8]
Cisplatin Ovarian Cancer Cell Lines (various)Ovarian CancerContinuous~1-10[3]

Note: The IC50 value for this compound was converted from µg/mL to µM using its molecular weight (408.49 g/mol ). Data for cisplatin shows a range of values, highlighting the variability between cell lines and experimental setups.

Induction of Apoptosis and Cell Cycle Arrest

Both this compound and cisplatin have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.

This compound: Studies have demonstrated that this compound induces apoptosis in HepG2 liver cancer cells. Western blot analysis has shown the involvement of key apoptosis-related proteins, indicating activation of both the intrinsic and extrinsic pathways.[1]

Cisplatin: The apoptotic effects of cisplatin are well-documented across numerous cancer cell lines. It typically induces cell cycle arrest, often in the G2 or S phase, preventing cancer cells from proliferating.[9] This arrest is a direct consequence of the DNA damage inflicted by the drug.

The following diagram illustrates a generalized workflow for assessing apoptosis and cell cycle distribution using flow cytometry.

G Experimental Workflow: Apoptosis and Cell Cycle Analysis cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis CancerCells Cancer Cells Treatment Treat with This compound or Cisplatin CancerCells->Treatment Incubation Incubate for defined period Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V-FITC & PI (Apoptosis) or PI/RNase (Cell Cycle) Wash->Stain FlowCytometry Flow Cytometry Stain->FlowCytometry Analysis Data Analysis (Apoptosis Quadrants or Cell Cycle Phases) FlowCytometry->Analysis

Figure 1: A simplified workflow for analyzing apoptosis and cell cycle using flow cytometry.

Signaling Pathways

The anti-cancer effects of both compounds are mediated by complex signaling pathways.

This compound: As a flavonoid, this compound likely influences multiple signaling cascades. Flavonoids, in general, are known to modulate pathways such as the PI3K/Akt, MAPK, and NF-κB pathways, which are critical for cell survival and proliferation.[10][11] The pro-apoptotic activity of this compound is associated with the activation of caspase cascades.[1]

Cisplatin: Cisplatin-induced DNA damage activates a number of signaling pathways, including the p53 and MAPK pathways, which in turn can trigger apoptosis. The intricate interplay of these pathways determines the ultimate fate of the cancer cell.

The following diagram depicts a simplified representation of the apoptotic signaling pathways that can be activated by this compound and cisplatin.

G Apoptotic Signaling Pathways cluster_0 Stimulus cluster_1 Initiation cluster_2 Execution cluster_3 Outcome LeachianoneA This compound Extrinsic Extrinsic Pathway (Death Receptors) LeachianoneA->Extrinsic Intrinsic Intrinsic Pathway (Mitochondria) LeachianoneA->Intrinsic Cisplatin Cisplatin Cisplatin->Extrinsic Cisplatin->Intrinsic Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Simplified overview of extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or cisplatin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound or cisplatin. After the incubation period, harvest the cells by trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined based on the fluorescence of Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest them as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Cell Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A, and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the PI fluorescence intensity.

Western Blot Analysis for Signaling Pathways
  • Protein Extraction: Treat cells with the compounds, harvest them, and lyse them in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the signaling proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This comparative guide provides a foundational overview of the in-vitro anti-cancer properties of this compound and cisplatin. While both compounds demonstrate cytotoxic effects and the ability to induce apoptosis in cancer cells, they operate through distinct primary mechanisms. Cisplatin's well-established DNA-damaging activity is a powerful, albeit often toxic, approach. This compound, as a natural flavonoid, presents a potentially more targeted approach by modulating specific cellular signaling pathways.

The data presented here highlights the need for further research, particularly direct comparative studies across a broader range of cancer cell lines, to fully elucidate the relative efficacy and potential synergistic effects of these two compounds. The provided experimental protocols offer a standardized framework for conducting such investigations, which will be crucial in determining the future therapeutic potential of this compound, either as a standalone agent or in combination with conventional chemotherapeutics like cisplatin.

References

Validating the Mechanism of Leachianone A-Induced Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the apoptotic-inducing effects of Leachianone A with established chemotherapy agents. Experimental data is presented to objectively evaluate its performance, alongside detailed protocols for key validation assays.

Performance Comparison of Apoptosis-Inducing Agents

This compound, a flavonoid isolated from Sophora flavescens, has demonstrated significant cytotoxic and pro-apoptotic effects in cancer cells.[1][2] This section compares its efficacy, primarily in the context of hepatocellular carcinoma (HepG2 cell line), with standard chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel.

Table 1: Cytotoxicity (IC50) of this compound and Standard Chemotherapeutic Agents

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of each agent required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIncubation Time (hours)IC50
This compound HepG2483.4 µg/mL
Doxorubicin HepG248~0.45 µg/mL
Cisplatin HepG2247 µM
Paclitaxel HepG2245 µg/mL

Note: The IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.

Table 2: Mechanistic Comparison of Apoptosis Induction

This table outlines the known mechanisms by which this compound and the compared agents induce apoptosis.

FeatureThis compoundDoxorubicinCisplatinPaclitaxel
Primary Target Multiple targetsTopoisomerase II, DNA intercalationDNAMicrotubules
Apoptotic Pathway(s) Intrinsic & ExtrinsicIntrinsic & ExtrinsicIntrinsic & ExtrinsicIntrinsic & Extrinsic
Key Mediators Caspase-3, -8, -9 activationROS generation, p53 activationDNA damage response, p53Mitotic arrest, Bcl-2 phosphorylation
Cell Cycle Arrest Not explicitly definedG2/M phaseS, G2/M phaseG2/M phase

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in apoptosis is crucial for a clear understanding. The following diagrams, rendered using Graphviz, illustrate the signaling pathway of this compound-induced apoptosis and the workflows of key experimental assays.

Signaling Pathway

LeachianoneA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Mitochondria Mitochondria This compound->Mitochondria Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Experimental_Workflows cluster_mtt MTT Assay Workflow cluster_annexin Annexin V-PI Assay Workflow cluster_western Western Blot Workflow MTT1 Seed cells in 96-well plate MTT2 Treat with this compound MTT1->MTT2 MTT3 Add MTT reagent MTT2->MTT3 MTT4 Incubate and solubilize formazan MTT3->MTT4 MTT5 Measure absorbance MTT4->MTT5 AV1 Treat cells with this compound AV2 Harvest and wash cells AV1->AV2 AV3 Stain with Annexin V-FITC and PI AV2->AV3 AV4 Incubate AV3->AV4 AV5 Analyze by flow cytometry AV4->AV5 WB1 Treat cells and lyse WB2 Protein quantification WB1->WB2 WB3 SDS-PAGE WB2->WB3 WB4 Transfer to membrane WB3->WB4 WB5 Incubate with primary and secondary antibodies WB4->WB5 WB6 Detect protein bands WB5->WB6

References

Structure-Activity Relationship of Leachianone A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Leachianone A, a naturally occurring prenylated flavonoid, has garnered significant attention within the scientific community due to its diverse biological activities, including potent anti-malarial, anti-inflammatory, and cytotoxic effects.[1] This guide provides a detailed comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR), particularly in the context of their cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutic agents.

Comparative Analysis of Biological Activity

While comprehensive SAR studies on a wide array of synthetic this compound analogs are limited in publicly accessible literature, a comparative analysis of this compound and its closely related analog, Kushenol A (also known as Leachianone E), offers initial insights into the structural determinants of their biological potency.

CompoundTarget/Cell LineBiological ActivityIC50 Value
This compound HepG2 (Human hepatocellular carcinoma)Cytotoxicity (24h)6.9 µg/mL[1]
HepG2 (Human hepatocellular carcinoma)Cytotoxicity (48h)3.4 µg/mL[1]
HepG2 (Human hepatocellular carcinoma)Cytotoxicity (72h)2.8 µg/mL[1]
Kushenol A (Leachianone E) A549 (Human lung carcinoma)Cytotoxicity (24h)5.3 µg/mL[2]
NCI-H226 (Human lung squamous cell carcinoma)Cytotoxicity (24h)20.5 µg/mL[2]
BEAS-2B (Normal human bronchial epithelial)Cytotoxicity (24h)57.2 µg/mL[2]
Mushroom TyrosinaseEnzyme Inhibition1.1 µM[2]
α-glucosidaseEnzyme Inhibition45 µM[2]

Elucidating the Structure-Activity Relationship

The primary structural distinction between this compound and Kushenol A lies in the nature and placement of their prenyl groups on the flavonoid core. These lipophilic moieties are crucial in modulating the molecule's interaction with biological targets and, consequently, its cytotoxic efficacy. The available data suggests that modifications to these prenyl chains can significantly impact biological activity.

In the broader context of flavonoid SAR, O-alkylation has emerged as a key strategy for enhancing anticancer properties.[3] Studies on other flavonoids, such as quercetin, have demonstrated that the introduction of alkyl chains at specific hydroxyl groups can substantially increase their cytotoxic effects against various cancer cell lines.[3] This suggests that similar modifications to the this compound scaffold could yield analogs with improved therapeutic potential.

cluster_backbone This compound Core Structure cluster_modifications Potential Modification Sites for Analogs LeachianoneA Flavonoid Backbone Ring A Ring B Ring C R1 Prenyl Group Modification LeachianoneA:f1->R1 Impacts Lipophilicity and Target Binding R2 Hydroxyl Group Alkylation/Esterification LeachianoneA:f0->R2 Affects Solubility and Bioavailability R3 Aromatic Ring Substitution LeachianoneA:f2->R3 Influences Electronic Properties

Caption: Key modification sites on the this compound scaffold for SAR studies.

Experimental Methodologies

The assessment of the cytotoxic and enzymatic inhibitory activities of this compound analogs involves standardized in vitro assays.

Cytotoxicity Evaluation:

  • Cell Lines and Culture: Human cancer cell lines (e.g., HepG2, A549, NCI-H226) and non-cancerous cell lines (e.g., BEAS-2B) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Cell Viability Assay (e.g., MTT Assay):

    • Cells are seeded in 96-well plates and incubated to allow for attachment.

    • Varying concentrations of the test compounds are added, and the plates are incubated for specified durations (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added, which is converted to formazan by metabolically active cells.

    • The formazan product is solubilized, and the absorbance is measured spectrophotometrically.

    • IC₅₀ values are calculated from dose-response curves.

Enzyme Inhibition Assays:

  • Tyrosinase Inhibition Assay: The inhibitory effect on mushroom tyrosinase is determined by monitoring the enzymatic conversion of L-tyrosine to dopachrome. The rate of dopachrome formation is measured by the change in absorbance at 475 nm.

  • α-Glucosidase Inhibition Assay: The inhibition of α-glucosidase activity is measured by monitoring the hydrolysis of a chromogenic substrate, such as p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol. The absorbance of the resulting p-nitrophenol is measured at 405 nm.

start Design and Synthesize This compound Analogs purification Purification and Structural Characterization (NMR, MS) start->purification in_vitro_screening In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro_screening data_analysis Data Analysis and IC50 Determination in_vitro_screening->data_analysis sar_establishment Establish Structure-Activity Relationship (SAR) data_analysis->sar_establishment lead_optimization Lead Compound Optimization sar_establishment->lead_optimization lead_optimization->start Iterative Refinement

Caption: A typical experimental workflow for the SAR-guided development of this compound analogs.

References

Unlocking Synergistic Potential: A Comparative Guide to Leachianone A and Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer therapies is a paramount objective. Combination therapy, which utilizes multiple agents with complementary mechanisms of action, represents a promising strategy to enhance treatment efficacy and overcome drug resistance. This guide explores the potential synergistic effects of Leachianone A, a naturally occurring flavonoid with demonstrated cytotoxic properties, with established anticancer drugs. While direct experimental data on this compound combinations is nascent, this document provides a comparative framework based on the synergistic interactions of similar phytochemicals with conventional chemotherapeutics.

This compound, isolated from Sophora flavescens, has been shown to inhibit the proliferation of cancer cells and induce apoptosis through both intrinsic and extrinsic pathways[1]. Its standalone anticancer activities provide a strong rationale for investigating its potential in combination regimens. By examining the synergistic effects of other flavonoids and natural compounds, we can extrapolate potential mechanisms and experimental designs for evaluating this compound in concert with known anticancer drugs.

Comparative Analysis of Synergistic Effects

To illustrate the potential for synergy, this section presents data from studies on other natural compounds in combination with standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel.

Table 1: Synergistic Cytotoxicity of Isobavachalcone and Doxorubicin in Anaplastic Thyroid Cancer Cells
Cell LineTreatmentIC50 (µM)Combination Index (CI)
8505CIsobavachalcone (IBC)20.34-
Doxorubicin (DOX)0.87-
IBC + DOX (Synergistic)-< 1
CAL62Isobavachalcone (IBC)18.76-
Doxorubicin (DOX)0.75-
IBC + DOX (Synergistic)-< 1

Data synthesized from a study on the synergistic effects of isobavachalcone and doxorubicin, which demonstrated that their combination significantly inhibited the proliferation of anaplastic thyroid cancer cells[2].

Table 2: Enhancement of Cisplatin Cytotoxicity by Planispine A in HeLa Cells
TreatmentIC50 of Planispine A (µM)IC50 of Cisplatin (µM)Fold Change
Planispine A alone21.38--
Planispine A + Cisplatin (25 µM)3.9-5.54
Cisplatin alone-55.3-
Cisplatin + Planispine A (5 µM)-17.433.17

This table summarizes data showing that Planispine A sensitizes HeLa cancer cells to cisplatin, significantly lowering the required dose of the chemotherapeutic agent[3].

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess synergistic anticancer effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Drug Treatment: Cells are treated with varying concentrations of this compound, a conventional anticancer drug (e.g., doxorubicin), and a combination of both. Control wells receive the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the compounds of interest as described for the cell viability assay.

  • Cell Harvesting: After the incubation period, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Western Blot Analysis
  • Protein Extraction: Following drug treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, signaling pathway components) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Synergistic effects often arise from the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. The diagrams below illustrate a hypothetical experimental workflow for assessing synergy and a potential signaling pathway that could be targeted by a combination of this compound and a conventional anticancer drug.

G cluster_workflow Experimental Workflow for Synergy Assessment start Cancer Cell Culture treat Treatment with: - this compound (L) - Anticancer Drug (D) - Combination (L+D) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot for Protein Expression treat->western data Data Analysis: - IC50 Calculation - Combination Index (CI) viability->data apoptosis->data western->data conclusion Conclusion on Synergy data->conclusion G cluster_pathway Hypothetical Synergistic Apoptosis Pathway LeachianoneA This compound Mito Mitochondrial Dysfunction LeachianoneA->Mito Intrinsic Pathway Casp8 Caspase-8 Activation LeachianoneA->Casp8 Extrinsic Pathway Drug Anticancer Drug (e.g., Doxorubicin) ROS Increased ROS Production Drug->ROS ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Leachianone G: A Potent Flavonoid with Antiviral Activity Against Herpes Simplex Virus-1

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Leachianone G's antiviral properties against other flavonoids, providing researchers and drug development professionals with key experimental data and mechanistic insights.

Note: Initial literature searches for the antiviral activity of Leachianone A did not yield specific data. Therefore, this guide focuses on the closely related compound, Leachianone G , for which antiviral research, particularly against Herpes Simplex Virus-1 (HSV-1), is available. Leachianone G is also a flavonoid isolated from Morus alba (white mulberry).

I. Comparative Antiviral Activity

Leachianone G has demonstrated significant antiviral efficacy, particularly against Herpes Simplex Virus-1 (HSV-1). To contextualize its potency, the following table compares its half-maximal inhibitory concentration (IC50) with that of other well-researched antiviral flavonoids. The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

CompoundVirusCell LineIC50 / EC50Reference
Leachianone G Herpes Simplex Virus-1 (HSV-1) Vero 1.6 µg/mL [1]
QuercetinHerpes Simplex Virus-1 (HSV-1)Vero10 µg/mL[2]
QuercetinHuman Cytomegalovirus (HCMV)-5.93 µg/mL[3]
BaicaleinHerpes Simplex Virus-1 (HSV-1)Vero-[4]
LuteolinHerpes Simplex Virus-1 (HSV-1)--[4]
KaempferolHerpes Simplex Virus-1 (HSV-1)VeroModerate Inhibition[2]
Acyclovir (Control)Herpes Simplex Virus-1 (HSV-1)Vero-[4]

II. Experimental Protocols

The evaluation of the antiviral activity of compounds like Leachianone G typically involves standardized in vitro assays. While the specific, detailed protocol for the study reporting the IC50 of Leachianone G is not publicly available, a general methodology based on common antiviral testing procedures is outlined below.

A. Cell Culture and Virus Propagation
  • Cell Line Maintenance: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV-1 propagation and antiviral assays. They are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Virus Stock Preparation: A stock of HSV-1 is prepared by infecting a confluent monolayer of Vero cells. After a few days of incubation, when a significant cytopathic effect (CPE) is observed, the virus-containing supernatant is harvested, clarified by centrifugation, and stored at -80°C. The virus titer is determined by a plaque assay.

B. Cytotoxicity Assay

Before assessing antiviral activity, the cytotoxicity of the test compound on the host cells is determined to ensure that any observed antiviral effect is not due to cell death.

  • Cell Seeding: Vero cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Leachianone G.

  • Incubation: After a 48-72 hour incubation period, cell viability is assessed using methods like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated, which is the concentration of the compound that causes a 50% reduction in cell viability.

C. Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Infection: Confluent monolayers of Vero cells in 6-well or 12-well plates are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units, PFU).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Leachianone G mixed with a gelling agent like methylcellulose.

  • Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: The cells are then fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.

  • IC50 Calculation: The IC50 value is determined as the concentration of Leachianone G that reduces the number of plaques by 50% compared to the untreated virus control.

III. Mechanism of Action and Cross-Species Validation

A. Potential Mechanism of Action of Antiviral Flavonoids

Flavonoids are known to exert their antiviral effects through various mechanisms, often targeting different stages of the viral life cycle.[5] While the specific mechanism of Leachianone G against HSV-1 has not been fully elucidated, flavonoids commonly act by:

  • Inhibiting Viral Entry: They can interfere with the attachment of the virus to host cell receptors or block the fusion of the viral envelope with the cell membrane.[5][6][7][8]

  • Inhibiting Viral Replication: Flavonoids can inhibit key viral enzymes, such as DNA polymerase or helicase, which are essential for the replication of the viral genome.[4]

  • Modulating Host Cell Signaling Pathways: Some flavonoids can modulate host cell signaling pathways that are hijacked by the virus for its own replication.

The following diagram illustrates a generalized workflow for screening antiviral compounds and identifying their potential mechanism of action.

Antiviral_Screening_Workflow cluster_invitro In Vitro Screening cluster_moa Mechanism of Action Studies Compound Test Compound (e.g., Leachianone G) Cytotoxicity Cytotoxicity Assay (CC50 Determination) Compound->Cytotoxicity Antiviral_Assay Primary Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral_Assay IC50 IC50 Determination Antiviral_Assay->IC50 Time_of_Addition Time-of-Addition Assay IC50->Time_of_Addition Active Compound Entry_Assay Viral Entry/Fusion Assay Time_of_Addition->Entry_Assay Early Inhibition Replication_Assay Viral Replication Assay (e.g., qPCR) Time_of_Addition->Replication_Assay Post-Entry Inhibition Enzyme_Assay Viral Enzyme Inhibition Assay Replication_Assay->Enzyme_Assay

Antiviral Screening and Mechanism of Action Workflow
B. Cross-Species Validation

The cross-species validation of an antiviral compound's activity is crucial for its development as a therapeutic agent. This involves testing the compound's efficacy and safety in different animal models before proceeding to human clinical trials.

Currently, there is a lack of specific published data on the cross-species validation of Leachianone G's antiviral activity. The efficacy of a flavonoid across different species can be influenced by several factors, including:

  • Conservation of the Viral Target: If the flavonoid targets a viral protein, the degree of conservation of this protein across different viral strains and in viruses that infect different species will be a key determinant of its broad-spectrum activity.

  • Host Cell Factors: The host cell machinery that the virus utilizes for replication can differ between species, potentially affecting the antiviral's efficacy.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of the compound can vary significantly between species, impacting its bioavailability and therapeutic window.

Further in vivo studies using animal models of HSV-1 infection (e.g., in mice or guinea pigs) are necessary to evaluate the cross-species antiviral potential of Leachianone G.

The following diagram illustrates the logical flow of cross-species validation in antiviral drug development.

Cross_Species_Validation cluster_preclinical Preclinical Development cluster_clinical Clinical Development In_Vitro In Vitro Antiviral Activity (e.g., Human & Murine Cells) Animal_Model In Vivo Efficacy Studies (e.g., Mouse Model) In_Vitro->Animal_Model Toxicity Toxicology & Safety Studies (in relevant species) Animal_Model->Toxicity Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicity->Pharmacokinetics Phase_I Phase I Clinical Trials (Safety in Humans) Pharmacokinetics->Phase_I Phase_II Phase II Clinical Trials (Efficacy in Humans) Phase_I->Phase_II Phase_III Phase III Clinical Trials (Large-scale Efficacy) Phase_II->Phase_III

References

Leachianone A: A Comparative Analysis of its Anticancer Potential Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available data on Leachianone A, a naturally occurring prenylated flavonoid, highlights its cytotoxic and pro-apoptotic effects on various cancer cell lines. This guide synthesizes key findings, presenting a comparative analysis of its efficacy and mechanism of action, alongside data from structurally related compounds to provide a broader perspective on its potential as an anticancer agent.

Quantitative Analysis of Cytotoxicity

This compound has demonstrated significant cytotoxic effects against human hepatoma (HepG2) and myeloid leukemia (HL-60) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies with the duration of exposure and the specific cell line.

CompoundCancer Cell LineCell TypeIC50 ValueTreatment Duration
This compound HepG2Liver Cancer6.9 µg/mL24 hours
3.4 µg/mL[1][2]48 hours
2.8 µg/mL72 hours
HL-60Leukemia11.3 µM96 hours
Kushenol A (Leachianone E) A549Non-Small Cell Lung Cancer5.3 µg/mL24 hours
NCI-H226Non-Small Cell Lung Cancer20.5 µg/mL24 hours
BEAS-2BNormal Lung Epithelial57.2 µg/mL24 hours

Note: The data for Kushenol A (Leachianone E), a closely related compound, is included to provide a broader perspective on the potential activity of this compound against lung cancer cells.

Differential Effects on Cancer Cell Lines

This compound exhibits a marked inhibitory effect on the survival of HepG2 cells in a time- and dose-dependent manner[1]. The compound's cytotoxicity extends to the human myeloid leukemia cell line HL-60.

Due to the limited availability of public data on the effects of this compound on other cancer types, this guide includes a comparative analysis with other prenylated flavonoids, such as xanthohumol, which shares structural similarities. It is important to note that these findings on related compounds are for comparative purposes and may not be directly extrapolated to this compound.

Studies on xanthohumol have shown its antiproliferative activity against human breast cancer (MCF-7), colon cancer (HT-29), and prostate cancer (PC-3, DU145) cell lines. For instance, the IC50 values for xanthohumol in MCF-7 cells were 13.3 µM after 48 hours of treatment. HT-29 colon cancer cells showed more resistance to this compound compared to MCF-7 cells. In prostate cancer cell lines, xanthohumol demonstrated IC50 values of 13.2 µM for PC-3 and 12.3 µM for DU145.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary mechanism by which this compound exerts its anticancer effects in HepG2 cells is through the induction of apoptosis, or programmed cell death, via both the extrinsic and intrinsic pathways[1][2]. This is characterized by the activation of key executioner proteins, including caspase-3, -8, and -9, and the subsequent cleavage of downstream substrates like poly-ADP-ribose polymerase (PARP)[1].

The signaling cascade initiated by this compound in HepG2 cells is depicted below:

LeachianoneA_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LeachianoneA This compound Caspase8 Caspase-8 activation LeachianoneA->Caspase8 Caspase9 Caspase-9 activation LeachianoneA->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis in HepG2 cells.

While specific data on this compound's effect on the cell cycle in various cancer lines is limited, studies on other prenylated flavonoids suggest that they can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or the comparator compound. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound at the desired concentrations for the specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the compound of interest, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Cell_Culture->Cell_Cycle_Assay Compound_Prep This compound Preparation Compound_Prep->MTT_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Cell_Cycle_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Cell_Cycle_Assay->Flow_Cytometry Result Results & Interpretation IC50_Calc->Result Flow_Cytometry->Result

Caption: General experimental workflow for assessing anticancer effects.

Conclusion

This compound demonstrates notable anticancer properties, particularly against liver and leukemia cancer cell lines, primarily by inducing apoptosis. While direct comparative data across a broad spectrum of cancer cells is currently limited, the analysis of structurally similar prenylated flavonoids suggests a potential for wider activity. Further research is warranted to fully elucidate the differential effects of this compound on various cancer cell lines and to explore its therapeutic potential in oncology.

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided should not be considered as medical advice.

References

A Comparative Guide to Natural Product Antimalarials: Licochalcone A Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimalarial drug discovery, natural products have historically been a cornerstone, providing novel chemical scaffolds and mechanisms of action. This guide offers a comparative analysis of Licochalcone A, a promising flavonoid, against the well-established natural product-derived antimalarials: Artemisinin, Quinine, and the synthetic quinoline, Chloroquine. This comparison is tailored for researchers, scientists, and drug development professionals, providing objective data and experimental context.

Initial Note on Leachianone A: An extensive literature search did not yield any evidence of in vitro or in vivo antimalarial activity for the flavonoid this compound. Consequently, this guide substitutes Licochalcone A, a well-characterized flavonoid with documented antiplasmodial properties, to facilitate a meaningful comparison against established antimalarial agents.

Quantitative Comparison of Antimalarial Potency

The following table summarizes the in vitro efficacy of Licochalcone A, Artemisinin, Quinine, and Chloroquine against various strains of Plasmodium falciparum, the deadliest species of malaria parasite. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating higher activity.

CompoundP. falciparum StrainIC50 (µM)Reference
Licochalcone A 3D7 (Chloroquine-sensitive)5.6 ± 0.6[1]
3D7 (Chloroquine-sensitive)6.21 ± 1.65[1]
Dd2 (Chloroquine-resistant)Similar to 3D7[2][3][4]
Artemisinin Dd2 (Chloroquine-resistant)~0.0043 (Sarbracholide, a potent natural product, is ~1000-fold stronger)[5]
Quinine --
Chloroquine 3D7 (Chloroquine-sensitive)0.055 ± 0.025[1][6]
Luteolin 3D7 (Chloroquine-sensitive)11 ± 1[7][8]
7G8 (Chloroquine-resistant)12 ± 1[7][8]
Other Flavonoids D10 & W215.3 - 62.5[9]

Mechanisms of Antimalarial Action

The selected compounds exhibit diverse mechanisms of action, targeting different pathways essential for parasite survival within human red blood cells.

Licochalcone A: This chalcone is a potent membrane-active agent. Its primary antimalarial effect appears to be indirect, targeting the host erythrocyte rather than the parasite itself. Licochalcone A induces echinocytosis, a morphological change in red blood cells, which is thought to inhibit parasite invasion.[1][6]

Artemisinin and its Derivatives: The antimalarial activity of artemisinin is attributed to its endoperoxide bridge.[10][11] It is activated by heme, a byproduct of the parasite's hemoglobin digestion.[12][13] This activation generates reactive oxygen species (ROS) and carbon-centered free radicals that damage parasite proteins and other biomolecules, leading to parasite death.[12][13] Artemisinin also appears to disrupt calcium homeostasis in the parasite by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (PfATP6).[13]

Quinine and Chloroquine: These quinoline-based drugs act by interfering with the parasite's detoxification of heme.[14][15][16][17][18][19][20][21][22][23] As the parasite digests hemoglobin in its acidic food vacuole, it releases toxic free heme. The parasite normally crystallizes this heme into non-toxic hemozoin.[17] Quinine and chloroquine are weak bases that accumulate in the acidic food vacuole.[14][16] They are thought to cap the growing hemozoin crystal, preventing further polymerization of heme.[17][18] The resulting accumulation of toxic free heme leads to oxidative damage and parasite death.[17][18]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the processes described, the following diagrams have been generated using the DOT language.

cluster_chloroquine Chloroquine/Quinine Mechanism Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Chloroquine Chloroquine/ Quinine Chloroquine->Hemozoin Inhibits FoodVacuole Parasite Food Vacuole

Caption: Mechanism of action for Chloroquine and Quinine.

cluster_artemisinin Artemisinin Mechanism Artemisinin Artemisinin Activated_Artemisinin Activated Artemisinin (Free Radicals) Artemisinin->Activated_Artemisinin Activation by Heme Heme Heme Parasite_Proteins Parasite Proteins Activated_Artemisinin->Parasite_Proteins Alkylation/ Damage Parasite_Death Parasite Death Parasite_Proteins->Parasite_Death cluster_workflow In Vitro Antimalarial Assay Workflow Start Start Culture Maintain P. falciparum in continuous culture Start->Culture Prepare Prepare drug dilutions in 96-well plates Culture->Prepare Add_Parasites Add synchronized parasite culture Prepare->Add_Parasites Incubate Incubate for 48-72 hours Add_Parasites->Incubate Add_Label Add labeled precursor ([3H]-hypoxanthine or SYBR Green I) Incubate->Add_Label Incubate_Again Incubate for another 18-24 hours Add_Label->Incubate_Again Harvest Harvest cells and measure incorporated label Incubate_Again->Harvest Analyze Calculate IC50 values Harvest->Analyze End End Analyze->End

References

In Vivo Anti-Tumor Efficacy of Leachianone A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leachianone A's Performance Against Established Anti-Tumor Agents.

This guide provides a comprehensive comparison of the in vivo anti-tumor effects of this compound with two widely used chemotherapy agents, Sorafenib and Doxorubicin, in the context of hepatocellular carcinoma (HCC). The data presented is derived from preclinical studies utilizing the HepG2 human hepatoma cell line, a standard model in HCC research.

Comparative Efficacy: this compound vs. Standard Therapies

The in vivo anti-tumor activity of this compound has been demonstrated in a HepG2 xenograft mouse model, where it exhibited a significant reduction in tumor size.[1][2] To contextualize this efficacy, we compare it with reported data for Sorafenib and Doxorubicin in similar preclinical settings.

CompoundDosageAnimal ModelTumor Growth InhibitionSource
This compound 20-30 mg/kgHepG2 Xenograft (Nude Mice)17-54% reduction in tumor size[1][2]
Sorafenib 40 mg/kgHuH-7 Xenograft (Mice)40% decrease in tumor growth[3]
Doxorubicin Not specified in vivoHepG2 Xenograft (Mice)Data on specific tumor growth inhibition percentage in a comparable in vivo HepG2 model is not readily available in the reviewed literature. In vitro studies show an IC50 of approximately 1.1 µM for HepG2 cells.[4]

Note: While direct comparative studies are limited, the available data suggests that this compound possesses notable anti-tumor activity in a relevant preclinical model of hepatocellular carcinoma. The efficacy of Sorafenib in a different HCC cell line xenograft model is provided for a broader perspective.

Mechanisms of Action: A Look at the Signaling Pathways

The anti-tumor effects of these compounds are rooted in their distinct mechanisms of action, primarily centered on the induction of apoptosis and the inhibition of critical cell signaling pathways.

This compound: Dual-Pathway Apoptosis Induction

This compound induces apoptosis in HepG2 cells through both the extrinsic and intrinsic pathways.[1][2] This dual-pronged attack ensures a robust and effective elimination of cancer cells.

LeachianoneA_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondria Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Death Receptors activates This compound->Mitochondria induces stress

Caption: this compound induced apoptosis signaling cascade.

Sorafenib: Multi-Kinase Inhibition

Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in cell proliferation and angiogenesis.[5][6][7] Its primary mechanism involves the inhibition of the Raf/MEK/ERK signaling cascade.

Sorafenib_Pathway Sorafenib Sorafenib VEGFR/PDGFR VEGFR/PDGFR Sorafenib->VEGFR/PDGFR inhibits Raf Raf Sorafenib->Raf inhibits Angiogenesis Angiogenesis VEGFR/PDGFR->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival

Caption: Sorafenib's mechanism of action on key signaling pathways.

Doxorubicin: DNA Damage and Topoisomerase II Inhibition

Doxorubicin's anti-tumor activity stems from its ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme critical for DNA replication and repair.[8] This leads to DNA double-strand breaks and the activation of apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA intercalates Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits DNA Double-Strand Breaks DNA Double-Strand Breaks DNA->DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: Doxorubicin's mechanism of inducing DNA damage and apoptosis.

Experimental Protocols

The following provides a generalized experimental workflow for evaluating the in vivo anti-tumor effects of a compound in a HepG2 xenograft model. Specific parameters may vary between studies.

Experimental_Workflow A HepG2 Cell Culture B Cell Harvest and Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization and Treatment Initiation D->E F Continued Treatment and Monitoring E->F G Tumor Excision and Analysis F->G

Caption: General workflow for in vivo anti-tumor efficacy studies.

Detailed Methodologies

1. Cell Culture and Animal Model:

  • Cell Line: Human hepatoma HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of the human tumor xenograft.[9][10]

2. Tumor Xenograft Establishment:

  • A suspension of HepG2 cells (typically 1-5 x 10^6 cells in sterile PBS or media) is injected subcutaneously into the flank of each mouse.[11]

  • Tumor growth is monitored regularly using calipers to measure tumor volume (Volume = 0.5 x Length x Width^2).[9]

3. Treatment Protocol:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound: Administered intravenously at doses of 20-30 mg/kg daily for a specified period (e.g., 30 days).[1]

  • Sorafenib: Typically administered orally at doses ranging from 10-100 mg/kg.[6]

  • Doxorubicin: Administered intravenously, with dosing regimens varying across studies.

  • The control group receives the vehicle used to dissolve the test compounds.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured at regular intervals throughout the study.

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess markers of proliferation and apoptosis.

This guide provides a foundational comparison of this compound with established anti-cancer drugs. Further head-to-head in vivo studies are warranted to definitively establish the comparative efficacy and therapeutic potential of this compound in the treatment of hepatocellular carcinoma.

References

Safety Operating Guide

Safe Disposal of Leachianone A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of Leachianone A, a naturally derived flavonoid with potent cytotoxic and antineoplastic properties. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection.

This compound, isolated from sources like Sophora flavescens, demonstrates significant biological activity, including the induction of apoptosis in cancer cells.[1] Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous waste. Standard laboratory protocols for handling potent compounds should be strictly followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.

Quantitative Data Summary

The following table summarizes the known cytotoxic activity of this compound against a human hepatoma cell line (HepG2). This data underscores the compound's potency and the necessity for cautious handling and disposal.

Cell LineTreatment DurationIC₅₀ (μg/mL)
HepG224 hours6.9
HepG248 hours3.4
HepG272 hours2.8

Source: Cancer Letters, 2007.[1]

Experimental Protocols: Waste Decontamination and Disposal

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and contaminated materials. This protocol is based on general guidelines for the disposal of cytotoxic waste in a laboratory setting.[2][3][4][5][6][7][8]

1. Waste Segregation:

  • At the Point of Generation: Immediately segregate all waste contaminated with this compound from non-hazardous waste.[3][7][8] This includes:

    • Solid Waste: Contaminated gloves, pipette tips, vials, and other disposable labware.

    • Liquid Waste: Unused solutions, cell culture media containing the compound, and solvent rinses.

    • Sharps: Contaminated needles, syringes, and broken glass.

2. Waste Containment:

  • Solid Waste: Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[8] The container should be lined with a distinctive colored bag (e.g., yellow or purple, depending on institutional and local regulations).[9][10]

  • Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. Label the container clearly with "Cytotoxic Liquid Waste" and the full chemical name "this compound." Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps: Dispose of in a designated, puncture-proof sharps container that is also labeled as "Cytotoxic Sharps."[7][8]

3. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the universal biohazard symbol if applicable.

  • Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2][3]

4. Final Disposal:

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[2][11]

  • Arrange for the collection and disposal of all this compound waste through your institution's EHS office or a certified hazardous waste contractor.[3] The primary method for the final destruction of cytotoxic waste is high-temperature incineration.[7][9]

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • Wearing appropriate PPE, contain the spill with absorbent materials.

  • Clean the area with a suitable decontaminating solution (e.g., a detergent solution followed by 70% ethanol), working from the outer edge of the spill towards the center.

  • All materials used for spill cleanup must be disposed of as cytotoxic waste.

Signaling Pathway Visualization

This compound exerts its cytotoxic effects by inducing apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[1] The following diagram illustrates a generalized workflow for the proper segregation and disposal of waste generated from laboratory work with this compound.

G Workflow for this compound Waste Disposal cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A This compound Experiment B Solid Waste (Gloves, Pipettes, etc.) A->B Generates C Liquid Waste (Solutions, Media) A->C Generates D Sharps Waste (Needles, Glassware) A->D Generates E Cytotoxic Solid Waste Container B->E F Cytotoxic Liquid Waste Container C->F G Cytotoxic Sharps Container D->G H Secure Storage Area E->H Store Securely F->H Store Securely G->H Store Securely I Licensed Hazardous Waste Contractor H->I Scheduled Pickup J High-Temperature Incineration I->J Transport & Dispose

Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.

References

Personal protective equipment for handling Leachianone A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Leachianone A. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This compound is a potent cytotoxic agent that has been shown to induce apoptosis in human hepatoma cells, necessitating stringent safety protocols.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure through skin contact, inhalation, or eye contact.[3][4][5]

PPE CategoryItemSpecifications
Hand Protection Double GlovesTwo pairs of chemotherapy-rated, powder-free nitrile gloves. Change immediately if contaminated. Use gloves registered as Complex Design (Category III).[6]
Body Protection Disposable GownSolid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting elastic or knit cuffs.
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles and a full-face shield must be worn to protect against splashes and aerosols.[4][7]
Respiratory Protection RespiratorAn N95 or higher-level respirator is required to prevent inhalation of aerosolized particles.[7]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the spread of contamination.

Operational Plan: Handling this compound

All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol exposure.

Preparation:

  • Assemble all necessary materials (this compound, solvents, consumables) and place them in the BSC or fume hood.

  • Don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, respirator, and eye/face protection.

Handling:

  • Perform all manipulations, including weighing, reconstituting, and aliquoting, within the containment of the BSC or fume hood.

  • Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

  • Employ careful techniques to avoid generating aerosols.

Post-Handling:

  • Decontaminate all surfaces within the BSC or fume hood.

  • Remove PPE in the reverse order of donning, ensuring not to touch contaminated surfaces with bare skin. Dispose of all disposable PPE as cytotoxic waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all institutional and local regulations.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated, puncture-proof cytotoxic waste container.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, etc.) must be placed in a designated cytotoxic waste bag immediately after removal.
Liquid Waste Collect all liquid waste containing this compound in a labeled, leak-proof hazardous waste container. Do not pour down the drain.

Experimental Protocols

Spill Cleanup Protocol

In the event of a spill, immediate and proper cleanup is critical.[3][5][7]

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on a full set of the prescribed PPE, including a respirator.

  • Contain the Spill: Use a cytotoxic spill kit to absorb the spill. Cover the spill with absorbent pads, working from the outside in.

  • Clean the Area: Once absorbed, carefully collect all contaminated materials and place them in a cytotoxic waste container. Clean the spill area with an appropriate decontamination solution.

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to the appropriate safety officer and complete any necessary documentation.

Workflow for Handling a Chemical Spill

Spill_Workflow cluster_immediate_actions Immediate Actions cluster_cleanup_procedure Cleanup Procedure cluster_post_cleanup Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Others Evacuate->Alert Secure Secure Area Alert->Secure Don_PPE Don Appropriate PPE Secure->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Contaminated Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Cytotoxic Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for the safe and effective cleanup of a this compound spill.

Standard Operating Procedure for this compound Use

SOP_Workflow cluster_preparation Preparation Phase cluster_handling Handling Phase cluster_decontamination Decontamination & Disposal Phase Assemble Assemble Materials in BSC/Fume Hood Don_PPE Don Full PPE Assemble->Don_PPE Perform_Work Perform Experimental Work Don_PPE->Perform_Work Decontaminate_BSC Decontaminate Work Surfaces Perform_Work->Decontaminate_BSC Dispose_Waste Dispose of Contaminated Materials Decontaminate_BSC->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

Caption: Standard operating procedure for working with this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.